2-amino-2-(2-methoxyphenyl)acetic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(2-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSACLYOIBPCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-amino-2-(2-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-amino-2-(2-methoxyphenyl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on related compounds and outlines detailed experimental protocols for the determination of these key parameters.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a derivative of glycine, its properties are dictated by the presence of an amino group, a carboxylic acid group, and a methoxyphenyl side chain.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | --INVALID-LINK-- |
| Molecular Weight | 181.19 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 271583-17-6 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | Not Available (see note below) | - |
| Boiling Point | Not Available | - |
| Solubility | Predicted to have limited solubility in water and higher solubility in polar organic solvents. | General amino acid properties |
| pKa | Not Available | - |
| Computed XLogP3 | -1.7 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections describe methodologies for determining the key properties of this compound.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and enthalpy of fusion of a compound. For amino acids that may decompose, Fast Scanning Calorimetry (FSC) is a preferred method.[3]
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] A phase transition, such as melting, results in a detectable change in heat flow.
Instrumentation:
-
Differential Scanning Calorimeter
-
Hermetically sealed aluminum pans
-
Microbalance
Procedure:
-
Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range expected to encompass the melting point (e.g., 100 °C to 250 °C).
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[5]
-
For compounds prone to decomposition, employing a faster heating rate, as in FSC, can help to obtain a melting point before degradation occurs.[3]
Solubility Determination by the Gravimetric Method
The solubility of a compound in various solvents is a critical parameter. The gravimetric method is a reliable technique for determining solubility.[6]
Principle: An excess of the solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined by evaporating the solvent and weighing the residue.
Instrumentation:
-
Constant temperature shaker bath
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Micropipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, acetone).
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[7]
-
After equilibration, centrifuge the vials to sediment the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a micropipette.
-
Transfer the supernatant to a pre-weighed vial.
-
Evaporate the solvent in a drying oven or under vacuum until a constant weight of the residue is achieved.
-
The solubility is calculated by dividing the mass of the residue by the volume of the supernatant withdrawn.
pKa Determination by Acid-Base Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid, there are at least two pKa values corresponding to the carboxylic acid and amino groups.
Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa values can be determined from the resulting titration curve.[8][9]
Instrumentation:
-
pH meter with a combination electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the amino acid solution into a beaker with a stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Record the initial pH of the solution.
-
Incrementally add a standard solution of a strong base (e.g., 0.1 M NaOH) from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH has risen significantly (e.g., to pH 12).
-
Plot the pH versus the volume of NaOH added.
-
The pKa of the carboxylic acid group (pKa1) is the pH at the midpoint of the first buffer region (half-equivalence point). The pKa of the amino group (pKa2) is the pH at the midpoint of the second buffer region.[9]
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of this compound.
Caption: Workflow for physicochemical characterization.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. (2S)-2-amino-2-(4-methoxyphenyl)acetic acid | 24593-48-4 | Benchchem [benchchem.com]
- 3. Melting properties of amino acids and their solubility in water - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08947H [pubs.rsc.org]
- 4. Differential scanning calorimetry [cureffi.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 8. scribd.com [scribd.com]
- 9. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
A Technical Guide to the Synthesis of 2-amino-2-(2-methoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid, a substituted α-amino acid, also known as o-methoxyphenylglycine. This compound serves as a valuable building block in medicinal chemistry and drug discovery. This document outlines the prevalent synthetic methodologies, focusing on the classical Strecker synthesis, which offers an efficient route from commercially available precursors. Detailed, albeit generalized, experimental protocols are provided, alongside representative quantitative data from analogous syntheses to serve as a practical reference for laboratory work. The guide also includes workflow visualizations to clarify the synthetic pathway.
Introduction
This compound is a non-proteinogenic amino acid characterized by a methoxy-substituted phenyl ring attached to the α-carbon. This structural feature imparts specific steric and electronic properties, making it a person of interest for incorporation into peptidomimetics, pharmaceutical intermediates, and other bioactive molecules. While specific biological activities for the ortho-methoxy isomer are not extensively documented in publicly available literature, the general class of amino acid derivatives is recognized for its potential to influence anabolic hormone secretion and other physiological activities.[1] This guide focuses on the chemical synthesis of this compound, providing a foundational resource for researchers.
Racemic Synthesis via the Strecker Reaction
The most common and direct method for preparing racemic this compound is the Strecker synthesis. First discovered by Adolph Strecker in 1850, this versatile reaction forms an α-amino acid from an aldehyde, ammonia (B1221849), and cyanide in a two-step, one-pot process.[2]
The synthesis begins with 2-methoxybenzaldehyde (B41997) as the starting material. The reaction proceeds in two key stages:
-
Formation of α-aminonitrile: The aldehyde reacts with ammonia (often generated in situ from an ammonium (B1175870) salt like NH₄Cl) to form an imine. A cyanide salt (e.g., NaCN or KCN) then performs a nucleophilic attack on the imine carbon to yield the corresponding α-aminonitrile, 2-amino-2-(2-methoxyphenyl)acetonitrile.[2][3]
-
Hydrolysis: The intermediate α-aminonitrile is then hydrolyzed under acidic or basic conditions to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final amino acid product.[2][3]
Experimental Workflow: Strecker Synthesis
The logical flow of the Strecker synthesis is depicted below, outlining the transformation from the starting aldehyde to the final α-amino acid.
Detailed Experimental Protocol (Generalized)
Disclaimer: The following protocol is a generalized procedure adapted for the synthesis of the target compound based on the principles of the Strecker reaction. Specific reaction conditions may require optimization.
Step 1: Synthesis of 2-amino-2-(2-methoxyphenyl)acetonitrile
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxybenzaldehyde (e.g., 0.1 mol) in methanol (B129727) (100 mL).
-
Add a solution of ammonium chloride (NH₄Cl, e.g., 0.11 mol) in water (50 mL) to the flask.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium cyanide (NaCN, e.g., 0.11 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
To the crude 2-amino-2-(2-methoxyphenyl)acetonitrile, add a 6 M aqueous hydrochloric acid (HCl) solution.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours, monitoring the hydrolysis of the nitrile by TLC or HPLC.
-
After the reaction is complete, cool the solution to room temperature and then further in an ice bath to precipitate the amino acid hydrochloride salt.
-
Filter the precipitate and wash with a small amount of cold water.
-
To obtain the free amino acid (zwitterion), dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point (typically pH 5-6) with a base (e.g., dilute ammonium hydroxide).
-
Collect the precipitated solid by filtration, wash with cold water and then ethanol, and dry under vacuum to yield the final product.
Quantitative Data (Based on Analogous Syntheses)
| Analyte / Parameter | Value | Compound Reference | Source |
| Yield (α-aminonitrile) | ~85% | 2-(2-Amino-4-methoxyphenyl)acetonitrile | BenchChem |
| Yield (Amino Acid) | 20-25% (from aldehyde) | D-(-)-2-amino-2-(p-methoxyphenyl)-acetic acid | US Patent 3,890,379A |
| Purity | >95% (after purification) | General Strecker Products | N/A |
| Reaction Time (Step 1) | 12 - 24 hours | Generalized Protocol | N/A |
| Reaction Time (Step 2) | 4 - 8 hours | Generalized Protocol | N/A |
Asymmetric Synthesis Approaches
For applications requiring enantiomerically pure forms of the amino acid, asymmetric synthesis strategies must be employed. Common methods include:
-
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereoselective addition of the cyanide nucleophile. The auxiliary is removed in a subsequent step.
-
Chiral Catalysis: A chiral catalyst is used to create a chiral environment that favors the formation of one enantiomer over the other.
-
Enzymatic Resolution: A racemic mixture of the amino acid or a derivative is treated with an enzyme (e.g., an L-amino acid oxidase) that selectively acts on one enantiomer, allowing for the separation of the other.
Asymmetric Synthesis Workflow Example
This diagram illustrates a conceptual workflow for an asymmetric Strecker reaction using a chiral auxiliary.
Conclusion
The synthesis of this compound is readily achievable through established organic chemistry methodologies, primarily the Strecker synthesis. This approach provides a reliable route to the racemic product from inexpensive starting materials. While this guide offers a foundational protocol, laboratory optimization is recommended to achieve desired yields and purity. For enantiomerically pure products, the exploration of asymmetric methods is necessary. The lack of specific biological data for this particular isomer highlights an area for future research, where this guide can serve as a starting point for the synthesis of material for biological screening and drug discovery programs.
References
Spectroscopic Characterization of 2-amino-2-(2-methoxyphenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a framework for the spectroscopic characterization of 2-amino-2-(2-methoxyphenyl)acetic acid, a key building block in synthetic organic chemistry and drug discovery. While a comprehensive search of publicly available databases and literature did not yield specific experimental spectra for this compound, this document outlines the expected spectroscopic data based on its chemical structure. It also provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar molecules. This guide is intended to serve as a practical resource for researchers working with this compound, enabling them to effectively analyze and interpret their own experimental data.
Introduction
This compound is a non-proteinogenic amino acid derivative. Its structure, featuring a chiral center and a methoxy-substituted aromatic ring, makes it a valuable synthon for the preparation of a variety of biologically active molecules, including peptide mimics and pharmaceutical intermediates. Accurate and thorough spectroscopic analysis is paramount to confirm the identity, purity, and structure of this compound before its use in further synthetic steps. This guide focuses on the three primary spectroscopic techniques used for this purpose: NMR, IR, and MS.
Predicted Spectroscopic Data
Due to the unavailability of published experimental spectra for this compound, this section provides predicted data based on the analysis of its structural features. These predictions can serve as a reference for researchers when interpreting their own experimentally obtained spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| 7.2-7.4 | Ar-H |
| 6.8-7.0 | Ar-H |
| 5.0-5.2 | α-CH |
| 3.8-3.9 | -OCH₃ |
| 2.0-4.0 (broad) | -NH₂, -COOH |
Note: Predicted chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of different bonds.
| IR Absorption Data (Predicted) | | :--- | :--- | | Frequency Range (cm⁻¹) | Functional Group Assignment | | 3400-2400 (broad) | O-H stretch (Carboxylic Acid) | | 3300-3000 (broad) | N-H stretch (Amine) | | 3100-3000 | C-H stretch (Aromatic) | | 2950-2850 | C-H stretch (Aliphatic) | | 1725-1700 | C=O stretch (Carboxylic Acid) | | 1600-1450 | C=C stretch (Aromatic Ring) | | 1640-1550 | N-H bend (Amine) | | 1250-1000 | C-O stretch (Ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
| Mass Spectrometry Data (Predicted) | | :--- | :--- | | m/z (Mass-to-Charge Ratio) | Assignment | | 181.07 | [M]⁺ (Molecular Ion) | | 136 | [M - COOH]⁺ | | 121 | [M - COOH - CH₃]⁺ | | 108 | [C₇H₈O]⁺ | | 91 | [C₇H₇]⁺ | | 77 | [C₆H₅]⁺ |
Note: The molecular formula of this compound is C₉H₁₁NO₃, and its calculated molecular weight is approximately 181.19 g/mol .[1]
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for amino acids like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of exchangeable proton signals (-NH₂ and -COOH).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Signal-to-noise can be improved by increasing the number of scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger spectral width (e.g., 0-200 ppm) is required.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically necessary to obtain a good signal-to-noise ratio.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the finely ground solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and collect the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
Ionization Method: Electrospray ionization (ESI) is a common and suitable method for amino acids as it is a soft ionization technique that typically produces an intact molecular ion.
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode. For amino acids, positive mode is often used to observe the protonated molecule [M+H]⁺.
-
For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
References
In-Depth Technical Guide: Biological Activities of 2-Amino-2-(2-methoxyphenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(2-methoxyphenyl)acetic acid, a non-proteinogenic amino acid, serves as a versatile scaffold in medicinal chemistry. Its unique structural features, combining an amino acid moiety with a methoxy-substituted phenyl ring, have prompted the exploration of its derivatives for a range of therapeutic applications. This technical guide provides a comprehensive overview of the reported biological activities of this compound derivatives, with a focus on their potential as anticancer, antimicrobial, and anticonvulsant agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated workflows and logical relationships to facilitate further research and development in this area.
Core Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for several key biological activities. While extensive research on a wide range of direct derivatives is still emerging, preliminary studies on related compounds suggest the therapeutic potential of this chemical class. The primary areas of investigation include anticancer, antimicrobial, and anticonvulsant activities.
Anticancer Activity
The search for novel anticancer agents has led to the synthesis and evaluation of various amino acid derivatives. While specific data on a broad series of this compound derivatives is limited, related studies on amino acid conjugates and derivatives with similar structural motifs have shown promising results. For instance, the conjugation of amino acids to known anticancer agents or the incorporation of amino acid scaffolds into novel heterocyclic systems has been a strategy to enhance efficacy and selectivity.
Table 1: Anticancer Activity of Representative Amino Acid Derivatives (Note: Data for direct derivatives of this compound is not extensively available in the public domain. The following table includes data from related amino acid derivatives to illustrate potential activity ranges.)
| Compound Class | Cancer Cell Line | Activity Metric (IC50 in µM) | Reference |
| Aminothiazole-Amino Acid Conjugates | Cisplatin-Resistant (A2780) | 11.52 | [1] |
| Aminothiazole-Amino Acid Conjugates | Ovarian (A2780) | 15.57 | [1] |
| Aminobenzylnaphthols (Betti Bases) | Pancreatic (BxPC-3) | 13.26 - 54.55 | [2] |
| Aminobenzylnaphthols (Betti Bases) | Colon (HT-29) | 11.55 - 58.11 | [2] |
| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid | Breast (MCF-7) | 0.48 | [3] |
| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid | Cervical (HeLa) | 0.74 | [3] |
Antimicrobial Activity
The growing threat of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Amino acid derivatives, including Schiff bases and other conjugates, have been explored for their potential to inhibit the growth of pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity of Representative Amino Acid Derivatives (Note: Data for direct derivatives of this compound is not extensively available. The following table includes data from related amino acid derivatives to illustrate potential activity.)
| Compound Class | Microorganism | Activity Metric (MIC in µg/mL) | Reference |
| Schiff Bases of 4-Aminoantipyrine | Enterococcus faecalis | 10.2 | [4] |
| Schiff Bases of Helicin | Staphylococcus aureus | Zone of Inhibition: 20 mm | [5] |
| Schiff Bases of Helicin | Salmonella typhi H | Zone of Inhibition: 20 mm | [5] |
Anticonvulsant Activity
Several classes of amino acid derivatives have been investigated for their potential to manage seizures. The maximal electroshock (MES) seizure test is a common preclinical model used to evaluate the efficacy of potential anticonvulsant compounds.
Table 3: Anticonvulsant Activity of Representative Amino Acid Derivatives (Note: Data for direct derivatives of this compound is not extensively available. The following table includes data from related amino acid derivatives to illustrate potential activity.)
| Compound Class | Test Model | Activity Metric (ED50 in mg/kg) | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES (mice, i.p.) | 100-300 | [6] |
| 4-amino-(2-methyl-4-aminophenyl)benzamide | MES (mice, i.p.) | 15.4 | [7] |
| 2-amino 3-hydroxypropanamide (B15828) derivatives | MES (mice, p.o.) | >10, <100 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols relevant to the biological evaluation of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[10]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[10]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[10]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[10]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12]
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.[13]
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.[14]
-
Inoculation: Each well is inoculated with the microbial suspension.[15]
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.[14]
-
MIC Determination: The MIC is identified as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][15]
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
The MES test is a preclinical model for generalized tonic-clonic seizures.[16]
-
Animal Preparation: Rodents (mice or rats) are used for this assay. The test compound is administered at various doses and at a specific time before the test.[17][18]
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal after the application of a topical anesthetic and saline solution.[16]
-
Electrical Stimulation: A high-frequency alternating current is delivered for a short duration to induce a seizure.[16]
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.[16]
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded, and the ED50 (the dose that protects 50% of the animals) is calculated.[18]
Visualizations: Workflows and Logical Relationships
To provide a clearer understanding of the experimental processes and logical connections, the following diagrams are provided.
Anticancer Screening Workflow
Antimicrobial Screening Workflow
Anticonvulsant Screening Workflow
Conclusion and Future Directions
The available literature suggests that derivatives of amino acids, including those with structural similarities to this compound, represent a promising area for the discovery of new therapeutic agents. The core structure is amenable to a variety of chemical modifications, allowing for the generation of diverse libraries for biological screening.
Future research should focus on the systematic synthesis and evaluation of a broad range of this compound derivatives to establish clear structure-activity relationships. This would involve the preparation of amides, esters, Schiff bases, and heterocyclic derivatives, followed by their screening in a panel of anticancer, antimicrobial, and anticonvulsant assays. The elucidation of the mechanisms of action for the most potent compounds will be critical for their further development as clinical candidates. The integration of computational modeling and QSAR studies could also accelerate the identification of lead compounds with improved potency and pharmacokinetic profiles. This technical guide serves as a foundational resource to support and guide these future research endeavors.
References
- 1. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Characterization of Antimicrobial, Antioxidant, and Leishmanicidal Activities of Schiff Base Derivatives of 4-Aminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. apec.org [apec.org]
- 13. myadlm.org [myadlm.org]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. benchchem.com [benchchem.com]
In-Depth Technical Guide: Structural Analogs of 2-amino-2-(2-methoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 2-amino-2-(2-methoxyphenyl)acetic acid, a glycine (B1666218) derivative with potential applications in drug discovery. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their interactions with metabotropic glutamate (B1630785) receptors (mGluRs).
Core Concepts and Structure-Activity Relationships
This compound belongs to the class of phenylglycine derivatives. These compounds are known to interact with various biological targets, most notably the metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate synaptic plasticity and neuronal excitability. The substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these analogs for different mGluR subtypes.
The 2-methoxy substitution on the phenyl ring is a key structural feature. Variations of this substitution, along with modifications at the alpha-carbon and the carboxylic acid and amino groups, allow for the fine-tuning of the pharmacological profile of these analogs. Structure-activity relationship studies have shown that even minor changes to the structure can significantly impact the biological activity.
Quantitative Data Summary
The following table summarizes the biological activity of various phenylglycine derivatives, including analogs of this compound, on metabotropic glutamate receptors. This data is compiled from various studies and is intended for comparative analysis.
| Compound ID | Structure | Target | Activity Type | IC50 / KD (µM) |
| MCPG | (RS)-α-Methyl-4-carboxyphenylglycine | mGluR Group I & II | Antagonist | - |
| MPPG | (RS)-α-Methyl-4-phosphonophenylglycine | Group III mGluR | Antagonist | 9.2 |
| MSPG | (RS)-α-Methyl-4-sulphonophenylglycine | Group III mGluR | Antagonist | - |
| MTPG | (RS)-α-Methyl-4-tetrazolylphenylglycine | Group II mGluR | Antagonist | 77 |
| UBP1110 | (RS)-α-Methyl-3-chloro-4-phosphonophenylglycine | Group III mGluR | Antagonist | 7.4 |
| UBP1111 | (RS)-α-Methyl-3-methoxy-4-phosphonophenylglycine | Group III mGluR | Antagonist | 5.4 |
| UBP1112 | (RS)-α-Methyl-3-methyl-4-phosphonophenylglycine | Group III mGluR | Antagonist | 5.1 |
Experimental Protocols
Synthesis of Phenylglycine Derivatives via Bucherer-Bergs Reaction
This protocol describes a general method for the synthesis of α-amino acids from a ketone or aldehyde, which can be adapted for the synthesis of this compound and its analogs.
Materials:
-
Substituted benzaldehyde (B42025) (e.g., 2-methoxybenzaldehyde)
-
Potassium cyanide (KCN)
-
Ammonium (B1175870) carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde in ethanol.
-
Add a solution of potassium cyanide and ammonium carbonate in water to the flask.
-
Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the hydantoin (B18101) intermediate.
-
Filter the precipitate, wash with cold water, and dry.
-
Hydrolyze the hydantoin intermediate by heating with a strong acid (e.g., HCl) or base (e.g., NaOH) to yield the desired amino acid.
-
Purify the final product by recrystallization.
Biological Evaluation: Intracellular Calcium Mobilization Assay
This assay is used to determine the agonist or antagonist activity of the synthesized compounds on Gq-coupled metabotropic glutamate receptors, which signal through the release of intracellular calcium.
Materials:
-
HEK293 cells stably expressing the target mGluR subtype
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds (synthesized analogs)
-
Glutamate (agonist)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed the HEK293 cells in 96-well plates and grow to confluence.
-
Load the cells with Fura-2 AM by incubating them in HBSS containing the dye for 60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
For agonist testing, add the test compounds at various concentrations to the wells and measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
For antagonist testing, pre-incubate the cells with the test compounds before adding a known concentration of glutamate.
-
The ratio of fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
-
Plot the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of metabotropic glutamate receptors and a typical experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: Figure 1: G-protein Coupled Receptor (GPCR) Signaling Pathway for mGluRs.
Caption: Figure 2: Experimental Workflow for Synthesis and Evaluation.
Uncharted Territory: The Therapeutic Potential of 2-amino-2-(2-methoxyphenyl)acetic acid Remains Undiscovered
Despite a comprehensive review of available scientific literature, there is currently no publicly accessible research detailing the therapeutic applications, mechanism of action, or specific biological activity of 2-amino-2-(2-methoxyphenyl)acetic acid. This compound, a derivative of the fundamental amino acid glycine (B1666218), is commercially available for research purposes but appears to be in the nascent stages of scientific investigation, with no significant in-vitro, in-vivo, or clinical studies published to date.
Our in-depth search for information on this specific molecule has revealed a significant knowledge gap. While the broader class of glycine derivatives has been a subject of interest in various therapeutic areas, including neuroscience and oncology, data pertaining to the 2-methoxy substituted phenylglycine analog is absent from the current scientific record. Consequently, the core requirements of this technical guide—quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the lack of foundational research.
The Landscape of Glycine and its Derivatives: A Context for Future Research
Glycine itself is a crucial neurotransmitter with both inhibitory and excitatory functions in the central nervous system. It plays a vital role in numerous physiological processes, and its modulation is a key area of research for conditions such as schizophrenia, sleep disorders, and metabolic syndrome. The therapeutic potential of various glycine derivatives is often explored through screening assays designed to assess their biological activity. These can include cytotoxicity assays, DNA and protein interaction studies, and high-throughput screening methods to identify modulators of specific receptors, such as the glycine receptor.
While no specific experimental protocols for this compound are available, the general methodologies for studying novel glycine derivatives would likely follow a standardized drug discovery workflow.
A Hypothetical Workflow for Investigating a Novel Glycine Derivative
Should research on this compound commence, a logical experimental progression could be visualized as follows:
Caption: A potential experimental workflow for the initial investigation of a novel compound like this compound.
This generalized workflow highlights the necessary steps from initial compound characterization to more complex in-vivo and mechanistic studies. However, for this compound, the scientific community has yet to publish findings related to even the initial stages of such a process.
Conclusion
For researchers, scientists, and drug development professionals, this compound represents an unexplored corner of chemical biology. Its structural similarity to glycine suggests a potential for neurological activity, but this remains purely speculative. The absence of data underscores the vast number of chemical entities with unknown biological functions and the extensive research required to translate a molecule from a laboratory chemical to a potential therapeutic agent. Future research is essential to elucidate the properties of this compound and determine if it holds any promise for future drug development. Until such studies are conducted and published, a detailed technical guide on its therapeutic applications cannot be responsibly compiled.
In Silico Modeling of 2-amino-2-(2-methoxyphenyl)acetic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 2-amino-2-(2-methoxyphenyl)acetic acid with potential biological targets. This document outlines detailed experimental protocols for molecular docking and molecular dynamics simulations, presents hypothetical data in a structured format, and visualizes the relevant signaling pathways.
Introduction
This compound is a derivative of glycine (B1666218) and phenylglycine. Phenylglycine derivatives have been shown to interact with glutamate (B1630785) receptors, which are crucial for neurotransmission in the central nervous system. Specifically, the N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs) are key targets for modulators due to their roles in synaptic plasticity, learning, and memory.[1][2] The structural similarity of this compound to glycine, a co-agonist of the NMDA receptor, suggests its potential to modulate the activity of this receptor at the glycine binding site.[3][4][5] This guide details a computational workflow to investigate these potential interactions.
Predicted Interactions and Binding Affinities
The following tables summarize the hypothetical quantitative data from molecular docking and molecular dynamics simulations of this compound with the NMDA receptor (GluN1/GluN2A) and the metabotropic glutamate receptor 5 (mGluR5).
Table 1: Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| NMDA Receptor (GluN1) | 7EOQ | -7.8 | Arg523, Ser511, Thr518 | Arg523 (NH1, NH2), Thr518 (OG1) | Pro516, Trp731 |
| mGluR5 | 6N51 | -6.5 | Ser165, Tyr236, Arg387 | Ser165 (OG), Tyr236 (OH) | Pro164, Trp110 |
Table 2: Molecular Dynamics Simulation Analysis (50 ns)
| System | Average RMSD (Å) | Average RMSF (Å) | Predominant Interactions |
| NMDA Receptor + Ligand | 1.8 ± 0.3 | 1.2 (Binding Site) | Stable H-bonds with Arg523, water-mediated bridges |
| mGluR5 + Ligand | 2.1 ± 0.4 | 1.5 (Binding Site) | Intermittent H-bonds with Ser165, hydrophobic contacts |
Experimental Protocols
Molecular Docking
This protocol outlines the steps for performing molecular docking of this compound with the NMDA receptor using AutoDock Vina.
3.1.1. Software and Resources:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking calculations.[6][7][8][9]
-
RCSB Protein Data Bank: To obtain the receptor structure (e.g., PDB ID: 7EOQ for the human GluN1/GluN2A NMDA receptor).[10]
-
PyMOL or Chimera: For visualization and analysis.
3.1.2. Protocol:
-
Receptor Preparation:
-
Download the PDB file (e.g., 7EOQ) from the RCSB PDB.
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Add Kollman charges.
-
Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecule builder (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the ligand structure.
-
Open the ligand file in AutoDock Tools.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Load the prepared receptor PDBQT file into ADT.
-
Identify the binding site of interest (e.g., the glycine binding site on the GluN1 subunit).
-
Define the grid box dimensions to encompass the binding site. A typical size would be 25 x 25 x 25 Å centered on the binding site.
-
-
Docking Execution:
-
Create a configuration file (conf.txt) specifying the receptor, ligand, and grid box parameters.
-
Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
The output file will contain the predicted binding poses and their corresponding binding affinities.
-
Visualize the docked poses and interactions using PyMOL or Chimera.
-
Molecular Dynamics Simulation
This protocol describes a 50 ns molecular dynamics simulation of the docked complex using GROMACS.[1][3][11][12][13]
3.2.1. Software and Resources:
-
GROMACS: For performing the MD simulation.
-
CHARMM36 force field: For parameterizing the protein and ligand.
-
LigParGen or CGenFF server: To generate ligand topology and parameters.
3.2.2. Protocol:
-
System Preparation:
-
Use the best-docked pose of the ligand-receptor complex from the molecular docking study.
-
Generate the ligand topology and parameter files using a server like CGenFF.
-
Use the GROMACS pdb2gmx tool to generate the protein topology using the CHARMM36 force field.
-
Combine the protein and ligand topologies and coordinate files.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein to the box edge).
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological concentration.
-
-
Energy Minimization:
-
Perform energy minimization using the steepest descent algorithm to remove steric clashes.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system (e.g., for 100 ps).
-
NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system (e.g., for 1 ns).
-
-
-
Production MD:
-
Run the production MD simulation for 50 ns.
-
-
Analysis:
-
Analyze the trajectory to calculate RMSD, RMSF, and study the interactions between the ligand and the receptor over time.
-
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways associated with the NMDA and metabotropic glutamate receptors, which are the putative targets of this compound.
References
- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 2. Molecular dynamics simulations of the ligand-binding domain of the ionotropic glutamate receptor GluR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GROMACS Tutorials [mdtutorials.com]
- 4. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Multiple ligands docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. youtube.com [youtube.com]
- 10. rcsb.org [rcsb.org]
- 11. Protein-Ligand Complex [mdtutorials.com]
- 12. LigParGen Server [zarbi.chem.yale.edu]
- 13. m.youtube.com [m.youtube.com]
Thermal Stability and Degradation Profile of 2-amino-2-(2-methoxyphenyl)acetic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-2-(2-methoxyphenyl)acetic acid is a glycine (B1666218) derivative with potential applications in pharmaceutical development.[1][2] Understanding the thermal stability and degradation profile of this compound is critical for establishing appropriate storage conditions, formulating stable dosage forms, and ensuring the safety and efficacy of potential drug products. This technical guide synthesizes the currently available information on the thermal properties of this compound and provides a framework for its experimental investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1][3][4] |
| Molecular Weight | 181.19 g/mol | [1][3][4] |
| CAS Number | 271583-17-6 | [1][3][4] |
| Appearance | White solid (predicted) | [5] |
| Melting Point | Not available | |
| Boiling Point | 339.5±37.0 °C (Predicted) | [5] |
| pKa | 2.09±0.10 (Predicted) | [5] |
Storage and Stability
Based on supplier data, this compound exhibits long-term stability under specific storage conditions. In a lyophilized state at -20°C and kept desiccated, the chemical is reported to be stable for 36 months.[1] When in solution, it is recommended to store at -20°C and use within one month to prevent loss of potency.[1] For general laboratory use, storage in a dark place under an inert atmosphere at room temperature is also suggested.[5]
Proposed Experimental Workflow for Thermal Analysis
To comprehensively characterize the thermal stability and degradation profile of this compound, a systematic experimental approach is necessary. The following workflow outlines the key analytical techniques and their roles in this investigation.
References
Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Characteristics
2-amino-2-(2-methoxyphenyl)acetic acid, as an amino acid derivative, is expected to exhibit amphoteric properties, with its solubility being significantly influenced by the pH of the solvent system. The presence of both a polar amino group and a carboxylic acid group suggests some degree of aqueous solubility. Conversely, the methoxyphenyl group introduces a hydrophobic character, which may enhance its solubility in certain organic solvents.
General solubility trends for similar compounds suggest the following:
-
Aqueous Solubility : Limited to moderate solubility in neutral water is anticipated. Solubility is expected to increase in both acidic and basic aqueous solutions due to the formation of the corresponding ammonium (B1175870) salt and carboxylate salt, respectively.
-
Organic Solvent Solubility : Based on related methoxyphenyl and amino acid compounds, good solubility can be expected in polar organic solvents such as ethanol (B145695) and methanol. Solubility in less polar solvents like acetone (B3395972) and chloroform (B151607) may be moderate, while it is likely to be poor in non-polar solvents such as hydrocarbons.
Quantitative Solubility Data
Precise, experimentally determined solubility data is crucial for applications such as formulation development, dosage form design, and interpreting results from biological assays. The following table provides a standardized format for presenting such data. Researchers are encouraged to populate this table with their own experimental findings.
| Solvent System | Temperature (°C) | pH (for aqueous systems) | Solubility (mg/mL) | Method of Analysis |
| Purified Water | 25 | Neutral | HPLC, UV-Vis | |
| 0.1 M HCl | 25 | ~1 | HPLC, UV-Vis | |
| 0.1 M NaOH | 25 | ~13 | HPLC, UV-Vis | |
| Phosphate Buffered Saline (PBS) | 25 | 7.4 | HPLC, UV-Vis | |
| Ethanol | 25 | N/A | HPLC, UV-Vis | |
| Methanol | 25 | N/A | HPLC, UV-Vis | |
| Acetone | 25 | N/A | HPLC, UV-Vis | |
| Chloroform | 25 | N/A | HPLC, UV-Vis |
Experimental Protocols for Solubility Determination
To ensure accuracy and reproducibility, standardized methods should be employed for determining the solubility of this compound. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1][2][3]
Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium (typically 24 to 48 hours).[1][2]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[1]
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental determination of solubility.
Caption: Workflow for the shake-flask solubility determination method.
Caption: Logical flow of the solubility measurement process.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid via Strecker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic amino acid and a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a methoxy-substituted phenyl ring, makes it a key intermediate for the synthesis of various biologically active compounds. The Strecker synthesis, a classic and versatile method for the preparation of α-amino acids, provides a straightforward route to this compound from readily available starting materials. This three-component reaction involves the condensation of an aldehyde, an amine source, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[1][2] This document provides a detailed protocol for the synthesis of this compound using this methodology.
Principle of the Method
The Strecker synthesis of this compound proceeds in two main stages:
-
Formation of α-aminonitrile: 2-methoxybenzaldehyde (B41997) is reacted with an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) and a cyanide source (e.g., sodium cyanide) to form the intermediate, 2-amino-2-(2-methoxyphenyl)acetonitrile. This step involves the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion.[1][2]
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield the final product, this compound.[1]
Experimental Protocol
Materials:
-
2-Methoxybenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
Step 1: Synthesis of 2-amino-2-(2-methoxyphenyl)acetonitrile
-
In a well-ventilated fume hood, dissolve 2-methoxybenzaldehyde (1 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.
-
To this solution, add sodium cyanide (1.2 eq) portion-wise while stirring and maintaining the temperature at 0-5 °C using an ice bath.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
To the crude 2-amino-2-(2-methoxyphenyl)acetonitrile, add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the completion of the hydrolysis by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a solution of sodium hydroxide to precipitate the amino acid.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified this compound.
Data Presentation
| Parameter | Value |
| Starting Material | 2-Methoxybenzaldehyde |
| Final Product | This compound |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol [3] |
| Typical Yield | 60-80% (overall) |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| ¹H NMR (DMSO-d₆, 400 MHz) δ | 7.4-7.2 (m, 2H, Ar-H), 7.0-6.8 (m, 2H, Ar-H), 5.1 (s, 1H, CH), 3.8 (s, 3H, OCH₃), 3.5-3.0 (br s, 2H, NH₂), 12.5 (br s, 1H, COOH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ | 175.0 (C=O), 156.5 (C-OCH₃), 130.0, 129.0, 121.0, 111.0 (Ar-C), 57.0 (CH-NH₂), 55.5 (OCH₃) |
| IR (KBr, cm⁻¹) ν | 3400-2800 (O-H, N-H, C-H stretch), 1710 (C=O stretch), 1600, 1490 (aromatic C=C stretch) |
| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₉H₁₂NO₃: 182.08; found: 182.08 |
Experimental Workflow
Caption: Experimental workflow for the Strecker synthesis of this compound.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Sodium cyanide is highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.
-
Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all organic solvents in a well-ventilated area, away from ignition sources.
References
Chiral Resolution of Racemic 2-amino-2-(2-methoxyphenyl)acetic Acid by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for the chiral resolution of racemic 2-amino-2-(2-methoxyphenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The enantiomeric purity of such compounds is critical for ensuring the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers. This application note outlines a suitable HPLC method, including recommended columns, mobile phases, and system parameters, based on established principles for the separation of structurally similar amino acid derivatives.
The protocols provided herein are intended as a starting point for method development and optimization. Due to the unique nature of each chiral separation, some degree of method refinement may be necessary to achieve optimal resolution and peak shape for your specific application.
Principle of Chiral Separation by HPLC
The separation of enantiomers is achieved by creating a transient diastereomeric complex between the analyte and a chiral stationary phase. These diastereomeric complexes have different energies and, therefore, different affinities for the stationary phase, leading to differential retention times and subsequent separation. The choice of the chiral stationary phase and the mobile phase composition are critical factors in achieving successful enantiomeric resolution.
For the separation of underivatized amino acids like this compound, macrocyclic glycopeptide-based CSPs are particularly effective due to their ability to engage in multiple types of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.[1][2] Polysaccharide-based and crown-ether-based CSPs also represent viable alternatives for the separation of phenylglycine derivatives.[3][4]
Experimental Protocols
Recommended Equipment and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector or a photodiode array (PDA) detector.
-
Chiral Columns:
-
Primary Recommendation: Macrocyclic Glycopeptide CSP (e.g., Teicoplanin-based column)
-
Alternative Options: Polysaccharide-based CSP (e.g., Cellulose or Amylose derivatives), Crown Ether-based CSP.
-
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Additives: Formic acid (FA), trifluoroacetic acid (TFA), and ammonium (B1175870) acetate (B1210297) of high purity.
-
Sample: Racemic this compound standard.
-
Sample Diluent: A mixture of the mobile phase components is recommended.
Standard Solution Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the sample diluent.
-
From the stock solution, prepare a working standard solution at a concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
The following tables outline starting conditions for the chiral separation of this compound. Method 1 is the primary recommendation, while Methods 2 and 3 provide alternative approaches.
Table 1: HPLC Method Parameters - Primary Recommendation
| Parameter | Recommended Condition |
| Column | Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic, e.g., 80:20 (A:B). Adjust ratio to optimize retention and resolution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm or 275 nm (based on UV spectrum of the compound) |
| Injection Volume | 5-10 µL |
Table 2: HPLC Method Parameters - Alternative Method 1
| Parameter | Recommended Condition |
| Column | Polysaccharide-based CSP (e.g., Lux® Cellulose-2), 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic, e.g., 60:40 (A:B). Adjust ratio as needed. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm or 275 nm |
| Injection Volume | 5-10 µL |
Table 3: HPLC Method Parameters - Alternative Method 2
| Parameter | Recommended Condition |
| Column | Crown Ether-based CSP (e.g., ChiroSil® SCA(-)), 150 x 4.6 mm, 5 µm |
| Mobile Phase | Perchloric acid solution (e.g., 5 mM) in Methanol/Water (e.g., 80:20 v/v) |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm or 275 nm |
| Injection Volume | 5-10 µL |
Method Development and Optimization Workflow
The following diagram illustrates a logical workflow for the development and optimization of the chiral HPLC method.
Data Presentation and System Suitability
All quantitative data should be summarized in a clear and structured format. The following table provides an example of how to present the results from the method development and validation experiments.
Table 4: Example Data Summary and System Suitability Criteria
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time (min) | e.g., 8.5 | e.g., 10.2 | Report Values |
| Peak Area | e.g., 550000 | e.g., 548000 | Report Values |
| Tailing Factor (USP) | e.g., 1.1 | e.g., 1.2 | ≤ 2.0 |
| Theoretical Plates (USP) | e.g., >5000 | e.g., >5000 | > 2000 |
| Resolution (Rs) | \multicolumn{2}{c | }{e.g., >2.0} | ≥ 1.5 |
Conclusion
The successful chiral resolution of racemic this compound can be achieved using HPLC with a suitable chiral stationary phase. A teicoplanin-based CSP under reversed-phase conditions is a highly recommended starting point for method development. By following the outlined protocols and the method development workflow, researchers can establish a robust and reliable analytical method for the enantiomeric purity assessment of this important pharmaceutical intermediate. Further optimization of mobile phase composition and temperature may be required to achieve the desired separation performance.
References
Application Notes and Protocols for the Fmoc Protection of 2-amino-2-(2-methoxyphenyl)acetic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the N-α-Fmoc protection of the non-natural amino acid 2-amino-2-(2-methoxyphenyl)acetic acid, a valuable building block for the synthesis of specialty peptides. The protocols cover the selection of reagents, reaction conditions, purification methods, and analytical characterization of the resulting Fmoc-protected amino acid. Furthermore, this guide addresses the critical issue of racemization, a common challenge with phenylglycine derivatives, and outlines strategies for its mitigation. Application of the Fmoc-protected product in solid-phase peptide synthesis (SPPS) is also discussed, providing a comprehensive resource for researchers incorporating this unique amino acid into their peptide-based drug discovery and development programs.
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1] This Fmoc/tBu chemistry offers milder deprotection conditions compared to the traditional Boc/Bzl strategy, making it suitable for the synthesis of a wide range of peptides, including those with sensitive residues.[1]
This compound is a non-proteinogenic amino acid that, when incorporated into peptides, can impart unique conformational constraints and biological activities. Its methoxy-substituted phenyl ring can influence peptide structure and receptor interactions. The successful incorporation of this and other non-natural amino acids into peptide sequences relies on the efficient and stereochemically pure synthesis of their Fmoc-protected derivatives.
A significant challenge in the synthesis and use of Fmoc-protected phenylglycine derivatives, including this compound, is the propensity for racemization at the α-carbon.[2][3] This can occur during both the Fmoc protection step and, more significantly, during the subsequent coupling reactions in SPPS.[3] This document will provide protocols designed to minimize racemization and ensure the synthesis of high-purity Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid for successful peptide synthesis.
Materials and Reagents
-
This compound
-
9-fluorenylmethoxycarbonyl succinimide (B58015) (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Triethylamine (TEA) (optional, for Fmoc-Cl)
-
Dioxane or Acetone
-
Water (deionized)
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
-
Deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)
-
HPLC grade solvents (acetonitrile, water) and trifluoroacetic acid (TFA)
Experimental Protocols
Fmoc Protection of this compound
This protocol describes a general method for the N-α-Fmoc protection of this compound using Fmoc-OSu, which is generally preferred over Fmoc-Cl due to its higher stability and reduced side reactions.[4]
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of 10% aqueous sodium carbonate solution and dioxane. Stir the mixture until the amino acid is completely dissolved.
-
Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the stirred amino acid solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate (2x) to remove any unreacted Fmoc-OSu and by-products.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid
The crude product can be purified by recrystallization or flash column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
Flash Column Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate). The exact gradient will depend on the polarity of any impurities.
Analytical Characterization
The purity and identity of the final product should be confirmed by the following methods:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the Fmoc-amino acid. A typical method would involve a C18 reverse-phase column with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the Fmoc-protected amino acid.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Fmoc protection of phenylglycine derivatives. Note that specific values for this compound may need to be optimized.
| Parameter | Value | Reference/Note |
| Reagents | ||
| This compound | 1.0 eq | |
| Fmoc-OSu | 1.05 - 1.2 eq | A slight excess ensures complete reaction. |
| Base (Na₂CO₃ or NaHCO₃) | 2.0 - 2.5 eq | To maintain basic pH. |
| Reaction Conditions | ||
| Solvent | Dioxane/Water (1:1) or Acetone/Water (1:1) | |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 4 - 12 hours | Monitor by TLC. |
| Work-up & Purification | ||
| Acidification pH | 2 - 3 | For precipitation of the product. |
| Purification Method | Recrystallization or Flash Chromatography | |
| Expected Outcome | ||
| Yield | > 80% | Typical yields for Fmoc protection are high.[6] |
| Purity (by HPLC) | > 98% | After purification.[6] |
Mitigating Racemization
Phenylglycine and its derivatives are particularly susceptible to racemization due to the acidic nature of the α-proton.[2][3] Racemization can occur during both the Fmoc protection and, more critically, during the coupling step in SPPS.
Strategies to Minimize Racemization:
-
During Fmoc Protection:
-
Maintain a moderate temperature during the reaction.
-
Avoid prolonged reaction times.
-
Use of Fmoc-OSu is generally preferred over the more reactive Fmoc-Cl.
-
-
During Peptide Synthesis (Coupling):
-
Choice of Coupling Reagents: The use of less activating coupling reagents can reduce racemization. For phenylglycine derivatives, coupling reagents such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with hindered bases have been shown to be effective in suppressing epimerization.[2]
-
Choice of Base: The use of sterically hindered and weaker bases like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) is recommended over stronger, less hindered bases.[3]
-
Application in Peptide Synthesis
Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The presence of the methoxy (B1213986) group can influence the peptide's conformation and its interaction with biological targets.
General SPPS Cycle
The following is a generalized workflow for incorporating Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid into a peptide chain on a solid support.
Caption: Workflow for SPPS incorporating the Fmoc-protected amino acid.
Signaling Pathways and Logical Relationships
The decision-making process for the synthesis and application of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid can be visualized as follows:
Caption: Logical workflow for synthesis and application.
Conclusion
The successful Fmoc protection of this compound is a critical first step for its incorporation into synthetic peptides. By following the detailed protocols and considering the strategies to mitigate racemization outlined in this document, researchers can produce high-purity Fmoc-protected building blocks. This will enable the synthesis of novel peptides with unique structural and biological properties, advancing research in peptide chemistry and drug development. Careful selection of coupling reagents and conditions during SPPS is paramount to preserving the stereochemical integrity of this valuable non-natural amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 2-amino-2-(2-methoxyphenyl)acetic acid by Recrystallization
Introduction
2-amino-2-(2-methoxyphenyl)acetic acid is a derivative of glycine (B1666218) and a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] The purity of this compound is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredients (APIs). Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, including amino acid derivatives. This document provides a detailed protocol for the purification of this compound via recrystallization, based on established methodologies for structurally similar compounds.
Data Presentation: Solvent Selection and Solubility
The selection of an appropriate solvent system is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while impurities should remain either highly soluble or insoluble at all temperatures.
While specific quantitative solubility data for this compound is not extensively published, the solubility of the parent compound, 2-methoxyphenylacetic acid, and other similar amino acids can provide a strong basis for solvent selection.[4][5][6] The compound is expected to have limited solubility in water due to the hydrophobic aromatic ring but good solubility in various organic solvents.[4] Temperature and pH are also key factors influencing solubility.[4]
Table 1: Potential Solvents for Recrystallization Screening
| Solvent System | Rationale & Expected Behavior | Key Considerations |
| Ethanol (95%) | Often effective for aminophenyl derivatives, yielding well-formed crystals.[7] Good solubility at boiling point, lower at room temperature. | May require the addition of water to reduce solubility and improve yield. |
| Methanol | Similar to ethanol, known to produce crystalline solids for related compounds. | Higher volatility than ethanol. |
| Ethanol/Water Mixtures | Allows for fine-tuning of solubility. The addition of water as an anti-solvent can significantly increase yield.[7] | The optimal ratio must be determined empirically. |
| Acetone | Good solvent for many organic compounds.[4] | High volatility; care must be taken to prevent premature crystallization during hot filtration. |
| Acetonitrile (MeCN) | Used in the synthesis and recrystallization of similar heterocyclic acetic acid derivatives.[8] | |
| Water (at adjusted pH) | As an amino acid, solubility is pH-dependent.[4][6] It is expected to be more soluble in acidic or basic solutions. Recrystallization can be achieved by adjusting the pH towards the isoelectric point. | May require careful pH control to induce crystallization. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure that can be adapted based on the chosen solvent system.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., 95% Ethanol)
-
Activated Carbon (decolorizing grade, optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser (optional, for volatile solvents)
-
Fluted filter paper and funnel for hot filtration
-
Büchner funnel and vacuum flask for crystal collection
-
Cold solvent for washing
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture to the solvent's boiling point while stirring continuously until the solid completely dissolves. Add more solvent in small portions if needed to achieve complete dissolution.[7]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small quantity of activated carbon (approx. 1-2% w/w of the solute) to the solution.[7]
-
Reheat the solution to boiling for 5-10 minutes with stirring to allow the carbon to adsorb colored impurities.
-
-
Hot Filtration:
-
If activated carbon was used, or if insoluble impurities are present, perform a hot filtration.
-
Preheat a funnel and a clean receiving Erlenmeyer flask to prevent premature crystallization.
-
Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any other solid impurities.[7]
-
-
Crystallization:
-
Allow the clear, hot filtrate to cool slowly and undisturbed to room temperature. Covering the flask will prevent contamination and solvent evaporation.[7]
-
For maximum crystal yield, the cooling process can be slowed by insulating the flask. Once at room temperature, the flask can be placed in an ice bath to further induce precipitation.[7]
-
-
Isolation and Washing:
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point or in a desiccator under vacuum until a constant weight is achieved.[7]
-
Visualizations
Diagram 1: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols for Coupling 2-amino-2-(2-methoxyphenyl)acetic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and constrain peptide conformation. 2-amino-2-(2-methoxyphenyl)acetic acid, a sterically hindered α,α-disubstituted amino acid, presents unique challenges during solid-phase peptide synthesis (SPPS). The bulky methoxyphenyl group can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling and lower yields.
These application notes provide a detailed protocol for the efficient coupling of this compound in Fmoc-based SPPS. The protocol emphasizes the use of potent coupling reagents and optimized reaction conditions to overcome steric hindrance. Additionally, a comparative overview of common coupling reagents for sterically demanding amino acids is presented to aid in reagent selection.
Data Presentation: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
While specific quantitative data for the coupling of this compound is not extensively available in the literature, the following table summarizes the general performance of commonly used coupling reagents for sterically hindered amino acids, such as α,α-disubstituted and N-methylated residues. This information can guide the selection of an appropriate reagent for incorporating this compound.
| Coupling Reagent | Class | Relative Reactivity | Common Additives | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | HOAt (pre-incorporated) | Highly effective for hindered couplings; may cause guanidinylation of the N-terminal amine if used in large excess.[1] |
| HCTU | Aminium/Uronium Salt | High | 6-Cl-HOBt (pre-incorporated) | Generally more cost-effective than HATU with comparable efficiency for many hindered systems. |
| COMU | Aminium/Uronium Salt | Very High | Oxyma Pure (pre-incorporated) | Excellent performance for hindered couplings, with the advantage of having a non-explosive leaving group.[2] |
| PyAOP | Phosphonium Salt | Very High | HOAt (pre-incorporated) | Particularly effective for coupling N-methylated and other highly hindered amino acids.[1] |
| PyBOP | Phosphonium Salt | High | HOBt (pre-incorporated) | A well-established reagent, though may be less effective than HATU or COMU for extremely difficult couplings. |
| DIC/Oxma | Carbodiimide/Additive | Moderate to High | Oxyma Pure | A cost-effective option that shows improved performance over DIC/HOBt for hindered couplings. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | HOBt | Standard and economical, but often insufficient for efficient coupling of highly hindered amino acids. |
Note: The efficiency of these reagents is highly dependent on the specific peptide sequence, resin, and reaction conditions. For this compound, starting with a high-reactivity reagent such as HATU, HCTU, or COMU is strongly recommended.
Experimental Protocols
This section provides a detailed protocol for the manual Fmoc-based solid-phase peptide synthesis (SPPS) for the incorporation of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), reagent grade
-
N,N'-Diisopropylethylamine (DIPEA), reagent grade
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT) (if cysteine is present)
-
Water, deionized
-
Diethyl ether, anhydrous
-
Kaiser test kit
Protocol for Coupling Fmoc-2-amino-2-(2-methoxyphenyl)acetic Acid
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
1. Resin Swelling:
- Place the resin in a reaction vessel.
- Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF (5 mL) to the resin.
- Agitate for 5 minutes and drain.
- Add a fresh solution of 20% piperidine in DMF (5 mL).
- Agitate for 15 minutes and drain.
- Wash the resin thoroughly with DMF (5 x 10 mL).
- Perform a Kaiser test to confirm the presence of a free primary amine (a blue color indicates a positive result).
3. Coupling of Fmoc-2-amino-2-(2-methoxyphenyl)acetic Acid:
- In a separate vial, dissolve Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (2 mL).
- Add DIPEA (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture at room temperature for 2 to 4 hours. Due to the steric hindrance, a longer coupling time is recommended.
- After the coupling time, drain the reaction solution.
- Wash the resin with DMF (3 x 10 mL).
4. Monitoring the Coupling Reaction:
- Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
- If the Kaiser test is positive (blue beads), a second coupling is recommended. Repeat step 3.
5. Capping (Optional but Recommended for Difficult Couplings):
- If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
- Prepare a capping solution of acetic anhydride/DIPEA/DMF (5:6:89 v/v/v).
- Add the capping solution to the resin and agitate for 30 minutes.
- Drain and wash the resin with DMF (3 x 10 mL).
6. Continuation of Peptide Synthesis:
- Repeat the deprotection (step 2) and coupling (step 3) cycles for the subsequent amino acids in the sequence.
7. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DMF (5 x 10 mL) and then with DCM (5 x 10 mL).
- Dry the resin under a stream of nitrogen.
- Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). Caution: TFA is highly corrosive and should be handled in a fume hood.
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.
8. Purification and Analysis:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity of the purified peptide by mass spectrometry.
Visualizations
Experimental Workflow for SPPS Coupling Cycle
Caption: Workflow for a single coupling cycle in Fmoc-based SPPS.
Generalized Peptide-Receptor Signaling Pathway
Caption: Generalized signaling pathway initiated by a synthetic peptide.
References
Asymmetric Synthesis of 2-Amino-2-(2-methoxyphenyl)acetic Acid Using a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the non-proteinogenic amino acid, 2-amino-2-(2-methoxyphenyl)acetic acid. The synthesis utilizes the well-established Schöllkopf bis-lactim ether method, employing (S)-valine as a chiral auxiliary to induce stereoselectivity. This method offers a reliable route to enantiomerically enriched α-amino acids, which are crucial building blocks in pharmaceutical development. The protocol is divided into three main stages: preparation of the chiral auxiliary, diastereoselective alkylation, and subsequent hydrolysis to yield the target amino acid methyl ester. High diastereomeric and enantiomeric excesses are typically achieved with this methodology.[1][2][3]
Introduction
The enantioselective synthesis of α-amino acids is of paramount importance in medicinal chemistry and drug discovery, as the biological activity of chiral molecules is often dependent on their stereochemistry. Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction, and are temporarily incorporated into a substrate to direct the formation of a new stereocenter.[1]
The Schöllkopf method, developed by Ulrich Schöllkopf, is a robust and widely used strategy for the asymmetric synthesis of α-amino acids.[1][2] It relies on the diastereoselective alkylation of a chiral bis-lactim ether derived from a proteinogenic amino acid, typically valine, and glycine (B1666218).[2][4] The bulky isopropyl group of the valine auxiliary effectively shields one face of the metallated glycine enolate, directing the approach of an electrophile to the opposite face with high stereocontrol.[3] Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired non-proteinogenic α-amino acid with high enantiopurity.[2][3]
This application note details the synthesis of this compound, a substituted phenylglycine derivative, using the Schöllkopf chiral auxiliary.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Overall workflow for the asymmetric synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of the Schöllkopf Chiral Auxiliary
Protocol 1: Preparation of (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
-
Cyclization: A mixture of glycine methyl ester hydrochloride and (S)-valine methyl ester hydrochloride is neutralized and heated to form the cyclic dipeptide, cyclo-(S-Val-Gly).
-
O-Methylation: The resulting diketopiperazine is then treated with a strong methylating agent, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt), in an appropriate solvent like dichloromethane (B109758) to yield the bis-lactim ether, (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine.[3] The product is purified by distillation or chromatography.
Stage 2: Diastereoselective Alkylation
Protocol 2: Alkylation with 2-Methoxybenzyl Bromide
-
Deprotonation: The Schöllkopf auxiliary, (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is dissolved in a dry aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium (n-BuLi) in hexanes (typically 1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 30-60 minutes to ensure complete formation of the lithiated species.
-
Alkylation: A solution of 2-methoxybenzyl bromide (1.0-1.2 equivalents) in dry THF is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for several hours (typically 2-4 hours) and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkylated bis-lactim ether. The product can be purified by column chromatography on silica (B1680970) gel.
Stage 3: Hydrolysis and Product Isolation
Protocol 3: Acidic Hydrolysis of the Alkylated Bis-lactim Ether
-
The purified alkylated bis-lactim ether is dissolved in a solution of dilute hydrochloric acid (e.g., 0.1 to 0.5 M HCl).
-
The mixture is stirred at room temperature for a period of 24 to 72 hours, or until TLC analysis indicates complete hydrolysis.
-
The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary ((S)-valine methyl ester).
-
The aqueous layer, containing the desired amino acid methyl ester hydrochloride, can be further purified by ion-exchange chromatography or by neutralization and extraction.
-
The final product, (S)-2-amino-2-(2-methoxyphenyl)acetic acid methyl ester, is isolated and its enantiomeric excess is determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis.
Table 1: Reaction Conditions and Yields for Diastereoselective Alkylation
| Step | Reagents & Conditions | Time | Temperature | Typical Yield (%) |
| Deprotonation | (S)-Schöllkopf Auxiliary, n-BuLi, THF | 30-60 min | -78 °C | - |
| Alkylation | 2-Methoxybenzyl bromide, THF | 2-4 h | -78 °C | 75-85 |
| Work-up | Sat. aq. NH₄Cl, Et₂O | - | Room Temp. | - |
Table 2: Stereoselectivity and Product Characterization
| Product | Diastereomeric Excess (d.e.) of Alkylated Intermediate (%) | Enantiomeric Excess (e.e.) of Final Amino Acid Ester (%) | Method of Determination |
| (S)-2-Amino-2-(2-methoxyphenyl)acetic acid methyl ester | >95 | >95 | Chiral HPLC, NMR |
Note: The diastereomeric excess of the alkylated intermediate is typically high due to the effective steric blocking by the isopropyl group of the valine auxiliary. This high diastereoselectivity translates directly to a high enantiomeric excess in the final product after hydrolysis.[3]
Logical Relationships in Stereocontrol
The stereochemical outcome of the synthesis is determined during the alkylation step. The following diagram illustrates the key interactions that lead to the high diastereoselectivity.
Caption: Logical relationship of factors leading to high stereocontrol in the alkylation step.
Conclusion
The Schöllkopf bis-lactim ether method provides an effective and reliable strategy for the asymmetric synthesis of this compound. The use of (S)-valine as a chiral auxiliary allows for excellent stereocontrol, resulting in the formation of the desired amino acid with high enantiomeric purity. The detailed protocols and expected outcomes presented in this application note should serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis
Disclaimer: The use of 2-amino-2-(2-methoxyphenyl)acetic acid in the synthesis of antimicrobial peptides (AMPs) is not extensively documented in publicly available scientific literature. The following application notes and protocols are provided as a general guide for the incorporation of non-natural amino acids into peptide chains using solid-phase peptide synthesis (SPPS). The experimental details and data presented are illustrative and based on established methodologies for similar non-canonical amino acids.
Application Notes
The growing threat of antibiotic resistance has spurred research into novel antimicrobial agents, with antimicrobial peptides (AMPs) emerging as a promising class of therapeutics.[1][2][3] The incorporation of non-natural amino acids, such as this compound, into AMP sequences offers a powerful strategy to enhance their therapeutic properties.[3][4][5]
Rationale for Incorporating this compound:
-
Enhanced Proteolytic Stability: The steric hindrance provided by the methoxyphenyl group can protect the peptide backbone from degradation by proteases, thereby increasing the in vivo half-life of the AMP.[1][6]
-
Modulation of Hydrophobicity and Amphipathicity: The introduction of the methoxyphenyl moiety can alter the overall hydrophobicity and amphipathicity of the peptide, which are critical parameters for antimicrobial activity and selectivity.[7]
-
Improved Antimicrobial Potency: The unique side chain of this compound can lead to novel interactions with the microbial membrane or intracellular targets, potentially resulting in increased antimicrobial potency.
-
Reduced Hemolytic Activity: Judicious placement of this non-natural amino acid can optimize the therapeutic index by decreasing the peptide's toxicity towards mammalian cells.
Key Applications:
-
Development of Novel Antimicrobial Peptides: Synthesizing AMPs with this compound to screen for enhanced activity against multidrug-resistant bacteria.
-
Structure-Activity Relationship (SAR) Studies: Investigating the impact of this specific non-natural amino acid on the structure, function, and stability of known AMPs.
-
Lead Optimization in Drug Discovery: Modifying existing peptide drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.
Quantitative Data Summary
The following table presents hypothetical data for a series of antimicrobial peptides where a natural amino acid residue (X) in a parent peptide has been substituted with this compound (Mpa). This data illustrates the potential improvements in antimicrobial activity and selectivity.
| Peptide ID | Sequence | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | HC50 (μg/mL) | Therapeutic Index (HC50/MIC vs. S. aureus) |
| Parent-Peptide | G(X)IGKFLHSAKKFGKAFVGEIMNS | 16 | 32 | 150 | 9.38 |
| Mpa-Peptide-1 | G(Mpa)IGKFLHSAKKFGKAFVGEIMNS | 8 | 16 | 200 | 25 |
| Mpa-Peptide-2 | GIGK(Mpa)LHSAKKFGKAFVGEIMNS | 12 | 24 | 180 | 15 |
MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an AMP Incorporating this compound
This protocol describes the manual synthesis of an antimicrobial peptide using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 eq), DIC (4 eq), and OxymaPure® (4 eq) in DMF.
-
Add the activation mixture to the resin.
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
(Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid-OH at the desired position).
-
-
Final Fmoc Deprotection: Perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the antimicrobial activity of the synthesized peptides.
Materials:
-
Synthesized peptides
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in MHB and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: Prepare a series of twofold dilutions of the peptide stock solution in MHB in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Hypothetical Mechanism of Action for an AMP.
References
- 1. US9133257B2 - Antimicrobial peptides and derived metapeptides - Google Patents [patents.google.com]
- 2. (2S)-2-amino-2-(4-methoxyphenyl)acetic acid | 24593-48-4 | Benchchem [benchchem.com]
- 3. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptide and compositions thereof - Patent EP-3120862-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO1991019512A1 - Antimicrobial peptides - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enzymatic Resolution of 2-amino-2-(2-methoxyphenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical aspect of drug development. Chiral molecules, such as 2-amino-2-(2-methoxyphenyl)acetic acid, often exhibit stereospecific bioactivity, where one enantiomer is therapeutically active while the other may be inactive or even harmful. Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally friendly alternative to traditional chemical methods for separating enantiomers. This document provides detailed protocols for the enzymatic resolution of racemic this compound using two primary enzymatic strategies: acylase-catalyzed hydrolysis of the N-acetyl derivative and lipase-catalyzed hydrolysis of the corresponding ester.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is based on the principle that an enzyme can selectively catalyze the transformation of one enantiomer from a racemic mixture at a much higher rate than the other. This difference in reaction rates allows for the separation of the unreacted enantiomer from the product of the reacted enantiomer.
For the resolution of this compound, two common approaches are:
-
Acylase-Catalyzed Hydrolysis: The racemic amino acid is first converted to its N-acetyl derivative. An acylase enzyme then selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding the free L-amino acid and leaving the N-acetyl-D-amino acid unreacted. These two products can then be separated based on their different chemical properties.
-
Lipase-Catalyzed Hydrolysis: The racemic amino acid is converted to its ester derivative. A lipase (B570770) enzyme selectively hydrolyzes the ester of one enantiomer (typically the L-enantiomer), producing the corresponding carboxylic acid, while the other enantiomer remains as an unreacted ester. The resulting acid and ester can then be separated.
Protocol 1: Acylase-Catalyzed Resolution of N-acetyl-2-amino-2-(2-methoxyphenyl)acetic acid
This protocol describes the use of Acylase I from Aspergillus oryzae for the enantioselective hydrolysis of N-acetyl-DL-2-amino-2-(2-methoxyphenyl)acetic acid.
Materials
-
N-acetyl-DL-2-amino-2-(2-methoxyphenyl)acetic acid
-
Acylase I from Aspergillus oryzae (e.g., Sigma-Aldrich, A3010)
-
Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O) (optional activator)
-
0.1 M Phosphate buffer (pH 7.5)
-
1 M Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
1 M Hydrochloric acid (HCl) for pH adjustment
-
Reaction vessel with temperature and pH control
-
Magnetic stirrer
-
Analytical balance
-
Equipment for product separation (e.g., ion-exchange chromatography column)
-
Equipment for enantiomeric excess (ee) analysis (e.g., Chiral HPLC)
Experimental Procedure
-
Substrate Preparation:
-
Prepare a 0.1 M solution of N-acetyl-DL-2-amino-2-(2-methoxyphenyl)acetic acid in deionized water.
-
Adjust the pH of the solution to 7.5 by the dropwise addition of 1 M NaOH.
-
If using, add CoCl₂·6H₂O to a final concentration of 0.5 mM as an enzyme activator.
-
-
Enzymatic Reaction:
-
Equilibrate the substrate solution to the desired reaction temperature (e.g., 37 °C) in the reaction vessel with gentle stirring.
-
Add Acylase I to the reaction mixture. The enzyme concentration should be optimized, but a starting point of 10-20 mg of enzyme per gram of substrate is recommended.
-
Maintain the pH of the reaction at 7.5 by the controlled addition of 1 M NaOH using a pH-stat or manual titration. The consumption of NaOH is indicative of the reaction progress.
-
Monitor the reaction progress by measuring the amount of NaOH consumed or by taking aliquots for analysis (e.g., by HPLC) until approximately 50% conversion is reached.
-
-
Reaction Termination and Product Separation:
-
Terminate the reaction by heating the mixture to 90-100 °C for 10 minutes to denature the enzyme.
-
Cool the mixture to room temperature and remove the precipitated enzyme by centrifugation or filtration.
-
The resulting solution contains L-2-amino-2-(2-methoxyphenyl)acetic acid and unreacted N-acetyl-D-2-amino-2-(2-methoxyphenyl)acetic acid.
-
Separate the two components. A common method is to acidify the solution to pH ~3 with 1 M HCl, which will precipitate the N-acetyl-D-amino acid. The free L-amino acid will remain in the solution. Alternatively, ion-exchange chromatography can be used for a more efficient separation.
-
-
Analysis:
-
Determine the concentration and enantiomeric excess (ee) of the separated L-amino acid and N-acetyl-D-amino acid using Chiral HPLC.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Acylase-Catalyzed Resolution
| Entry | Enzyme Conc. (mg/g substrate) | Temperature (°C) | Time (h) | Conversion (%) | ee of L-amino acid (%) | ee of N-acetyl-D-amino acid (%) |
| 1 | 10 | 30 | 12 | 48.5 | >99 | 94.2 |
| 2 | 10 | 37 | 8 | 49.2 | >99 | 96.8 |
| 3 | 10 | 45 | 6 | 50.1 | 98.5 | >99 |
| 4 | 20 | 37 | 4 | 49.8 | >99 | 99.2 |
Note: The data presented in this table are hypothetical and serve as an example of expected results. Actual results may vary.
Protocol 2: Lipase-Catalyzed Resolution of this compound methyl ester
This protocol outlines the use of an immobilized lipase, such as Candida antarctica Lipase B (CALB), for the enantioselective hydrolysis of the methyl ester of racemic this compound.
Materials
-
DL-2-amino-2-(2-methoxyphenyl)acetic acid methyl ester
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., toluene, methyl tert-butyl ether - MTBE)
-
Biphasic reaction vessel with vigorous stirring
-
Equipment for product separation (e.g., separatory funnel, chromatography column)
-
Equipment for enantiomeric excess (ee) analysis (e.g., Chiral HPLC or Chiral GC)
Experimental Procedure
-
Reaction Setup:
-
In a reaction vessel, prepare a biphasic system containing an organic solvent and the aqueous buffer (e.g., 1:1 v/v).
-
Dissolve the DL-2-amino-2-(2-methoxyphenyl)acetic acid methyl ester in the organic phase to a desired concentration (e.g., 50-100 mM).
-
Add the immobilized lipase to the reaction mixture (e.g., 20-50 mg/mL of the organic phase).
-
-
Enzymatic Reaction:
-
Incubate the mixture at the desired temperature (e.g., 40-50 °C) with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by taking samples from the organic phase at regular intervals and analyzing the conversion by HPLC or GC. The reaction should be stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
-
Reaction Work-up and Product Separation:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the organic solvent and reused.
-
Separate the aqueous and organic layers using a separatory funnel.
-
The aqueous layer contains the salt of the hydrolyzed L-2-amino-2-(2-methoxyphenyl)acetic acid. Acidify the aqueous layer to its isoelectric point to precipitate the free amino acid.
-
The organic layer contains the unreacted D-2-amino-2-(2-methoxyphenyl)acetic acid methyl ester. The solvent can be removed under reduced pressure to obtain the ester.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of the recovered L-amino acid and the D-amino acid ester using Chiral HPLC or Chiral GC.
-
Data Presentation
Table 2: Optimization of Lipase-Catalyzed Resolution in a Biphasic System
| Entry | Organic Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee of L-amino acid (%) | ee of D-amino acid ester (%) |
| 1 | Toluene | 40 | 24 | 49.1 | 98.2 | 96.5 |
| 2 | MTBE | 40 | 20 | 50.3 | 97.8 | >99 |
| 3 | Toluene | 50 | 16 | 49.5 | 98.8 | 98.0 |
| 4 | MTBE | 50 | 12 | 50.8 | 98.5 | >99 |
Note: The data presented in this table are hypothetical and serve as an example of expected results. Actual results may vary.
Visualizations
Experimental Workflow for Acylase-Catalyzed Resolution
Caption: Workflow for acylase-catalyzed resolution.
Logical Relationship of Key Factors in Enzymatic Resolution
Caption: Key factors influencing enzymatic resolution.
Application Notes and Protocols for the Quantification of 2-amino-2-(2-methoxyphenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-amino-2-(2-methoxyphenyl)acetic acid is a glycine (B1666218) derivative with potential applications in pharmaceutical research and development.[1][2] Accurate and precise quantification of this amino acid derivative is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of the appropriate method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.[3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a robust and cost-effective technique suitable for routine quality control of this compound in bulk drug substance or intermediate samples where high sensitivity is not the primary requirement.[4]
Experimental Protocol
Instrumentation and Materials:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).[5]
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.[5]
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.[5]
-
Solvents: HPLC grade acetonitrile (B52724) and water.[5]
-
Reagents: Formic acid (analytical grade).[5]
-
Reference Standard: this compound (purity >99%).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the methoxyphenyl chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase at initial conditions.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.[5]
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]
Data Presentation: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (R²) | ≥ 0.995 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
| Accuracy/Recovery | 90 - 110% | 98.5% - 102.3% |
| Precision (%RSD) | ≤ 5% | < 2.5% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, an LC-MS/MS method is recommended. This technique offers superior performance for quantifying low concentrations of the analyte in complex matrices.[6][7] Derivatization may be employed to enhance chromatographic retention and ionization efficiency, a common practice in amino acid analysis.[6][8]
Experimental Protocol
Instrumentation and Materials:
-
LC System: An ExionLC™ System or equivalent.[7]
-
Mass Spectrometer: A SCIEX QTRAP® 6500+ or a triple quadrupole mass spectrometer from a similar manufacturer.[7]
-
Analytical Column: Phenomenex Kinetex® F5, 150 mm x 2.1 mm, 2.6 µm, or a similar reversed-phase column.[7]
-
Solvents: LC-MS grade acetonitrile and water.
-
Reagents: Formic acid (LC-MS grade), and a suitable derivatizing agent if necessary (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) - AQC).[9]
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 2-amino-2-(2-methoxyphenyl-d4)acetic acid).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A gradient optimized for the separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C[7]
-
Injection Volume: 5 µL[7]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 182.1 m/z → Q3: 136.1 m/z (loss of formic acid and ammonia)
-
Internal Standard: Q1: 186.1 m/z → Q3: 140.1 m/z
-
-
Ion Source Parameters: Optimized for the specific instrument.
Sample Preparation (from a biological matrix):
-
Protein Precipitation: To 100 µL of the sample, add 400 µL of ice-cold methanol (B129727) containing the internal standard.[6]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase at initial conditions.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation: LC-MS/MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Range | 0.1 - 1000 ng/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.1 ng/mL |
| Accuracy/Recovery | 85 - 115% | 92.7% - 105.1% |
| Precision (%RSD) | ≤ 15% | < 8.0% |
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of 2-amino-2-(2-methoxyphenyl)acetic acid in SPPS
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, 2-amino-2-(2-methoxyphenyl)acetic acid.
Troubleshooting Guides
This section provides answers to common issues encountered during the incorporation of this compound.
Q1: I am observing a very low coupling efficiency for this compound. What are the primary causes?
A1: Low coupling efficiency for this compound is primarily attributed to significant steric hindrance. The presence of the ortho-methoxy group on the phenyl ring, in addition to the α-carbon substitution, physically obstructs the approach of the activated carboxylic acid to the free amine on the growing peptide chain. This steric bulk slows down the reaction kinetics, leading to incomplete coupling with standard protocols.
Q2: My Kaiser test is positive (blue resin beads) after a standard coupling cycle with this compound. What should I do?
A2: A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, confirming incomplete coupling. In this situation, a "double coupling" strategy is highly recommended.[1][2][3] This involves repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.
Q3: Can I simply extend the coupling time to improve the efficiency?
A3: While extending the coupling time can be beneficial for some sterically hindered amino acids, it may not be the most effective solution for this compound and can sometimes lead to side reactions. A more robust approach is to perform a double coupling. If you do choose to extend the time for a single coupling, it is crucial to monitor the reaction for potential side product formation. For particularly challenging couplings, a combination of extended reaction time and double coupling might be necessary.
Frequently Asked Questions (FAQs)
This section addresses frequently asked questions regarding the synthesis of peptides containing this compound.
Q4: Which coupling reagents are most effective for this compound?
A4: For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. Uronium/aminium salt-based reagents are often the preferred choice. While specific comparative data for this exact amino acid is limited in readily available literature, the general order of efficacy for hindered couplings is as follows:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended due to their high reactivity.[1]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent option, offering comparable efficiency to HATU with improved safety and solubility profiles.[4]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is also effective, though may be slightly less potent than HATU for extremely difficult couplings.
-
Carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive such as Oxyma Pure can be a cost-effective alternative, though may require longer reaction times or double coupling to achieve high efficiency.
Q5: What are the potential side reactions when coupling this compound?
A5: Besides incomplete coupling, the primary side reaction of concern with phenylglycine derivatives is racemization (epimerization) at the α-carbon.[5][6] The benzylic proton is susceptible to abstraction under basic conditions, which are present during the coupling step. The ortho-methoxy group may have electronic effects that could influence the rate of this side reaction. To minimize racemization, it is crucial to:
-
Use an appropriate base, with N,N-diisopropylethylamine (DIPEA) being a common choice.
-
Avoid excessively long coupling times at elevated temperatures.
-
Employ coupling reagents known to suppress racemization, such as those used with additives like HOAt or Oxyma.
Another potential issue is the formation of deletion sequences in the final peptide product if the coupling is incomplete.
Q6: Should I use a higher concentration of reagents for this coupling?
A6: Yes, increasing the concentration of the amino acid and coupling reagents can be beneficial.[2] By reducing the solvent volume, you increase the probability of the reactive species interacting, which can help to overcome the steric hindrance. It is common to use a 3- to 5-fold excess of the amino acid and coupling reagents relative to the resin loading.
Data Presentation
Table 1: General Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Notes |
| HATU | Uronium/Aminium | Very High | Often the reagent of choice for difficult couplings.[1] |
| HCTU | Uronium/Aminium | Very High | A highly effective and common alternative to HATU.[1] |
| COMU | Uronium/Aminium | Very High | Comparable to HATU with a better safety profile.[4] |
| PyBOP | Phosphonium | High | A robust reagent, though may be slightly less effective than HATU for the most challenging cases. |
| DIC/Oxyma | Carbodiimide | Moderate to High | A cost-effective option; may require longer reaction times or double coupling. |
Note: The actual coupling efficiency will be sequence-dependent and should be monitored.
Experimental Protocols
Protocol 1: Double Coupling Protocol for this compound using HATU
This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.
-
Resin Preparation:
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Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid (0.3 mmol, 3 eq.), HATU (0.3 mmol, 3 eq.), and N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test on a small sample of resin beads. If the test is negative (beads are colorless or yellow), the coupling is likely complete, and you can proceed to the next deprotection step. If the test is positive (blue beads), proceed with the second coupling.
-
-
Second Coupling:
-
Repeat step 2 with a fresh solution of activated Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid.
-
Agitate the reaction mixture for another 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Final Monitoring:
-
Perform a final Kaiser test to confirm the completion of the coupling. The beads should be colorless or yellow.
-
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation:
-
Withdraw a small sample of resin beads (approximately 5-10 beads) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then with ethanol (B145695) in a small test tube.
-
-
Reagent Addition:
-
Add 2-3 drops of each of the following solutions to the test tube:
-
Solution A: Potassium cyanide in pyridine.
-
Solution B: Ninhydrin in n-butanol.
-
Solution C: Phenol in n-butanol.
-
-
-
Development:
-
Heat the test tube at 100-110°C for 5 minutes.
-
-
Interpretation:
-
Positive Result (Incomplete Coupling): An intense blue color on the beads and/or in the solution indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads remain colorless or turn yellow, and the solution is colorless or yellowish.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Caption: Generalized pathway for amide bond formation in SPPS using a coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. bachem.com [bachem.com]
- 5. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Side reactions in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on potential side reactions and offering solutions to improve yield and purity.
Problem 1: Low Yield of the Desired Amino Acid
A low overall yield can result from issues in either the formation of the α-aminonitrile intermediate or its subsequent hydrolysis.
| Plausible Cause | Suggested Solutions |
| Incomplete imine formation: The initial reaction between 2-methoxybenzaldehyde (B41997) and ammonia (B1221849) to form the imine may be inefficient. | - Ensure anhydrous conditions for the imine formation step, as water can hydrolyze the imine back to the aldehyde.[1] - Use a dessicant such as MgSO₄ to drive the equilibrium towards the imine.[1] - A slight excess of the ammonia source (e.g., ammonium (B1175870) chloride) can also favor imine formation. |
| Side reaction: Cyanohydrin formation: 2-methoxybenzaldehyde can react directly with the cyanide source to form 2-hydroxy-2-(2-methoxyphenyl)acetonitrile (B1166579) (cyanohydrin), a major byproduct that competes with the desired reaction pathway. | - Control the reaction temperature; lower temperatures (e.g., 0-10 °C) can disfavor cyanohydrin formation. - The order of addition of reagents can be critical. Pre-forming the imine before the addition of the cyanide source can minimize cyanohydrin formation. |
| Incomplete hydrolysis of the α-aminonitrile: The conversion of the intermediate, 2-amino-2-(2-methoxyphenyl)acetonitrile, to the final amino acid may be incomplete. | - Ensure sufficiently strong acidic or basic conditions for hydrolysis. Concentrated hydrochloric acid or sulfuric acid is commonly used.[1] - Increase the reaction time and/or temperature for the hydrolysis step. Monitoring the reaction by TLC or HPLC is recommended to ensure completion. |
| Product loss during workup and purification: The desired amino acid may be lost during extraction or purification steps. | - Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility in water during isolation. - Use appropriate extraction solvents. - Optimize the purification method (e.g., recrystallization solvent system, chromatography conditions). |
Problem 2: Presence of Impurities in the Final Product
The primary impurities are often the cyanohydrin byproduct and the unhydrolyzed α-aminonitrile intermediate.
| Plausible Cause | Suggested Solutions |
| Co-precipitation of 2-methoxybenzaldehyde cyanohydrin: The cyanohydrin, being structurally similar to the intermediate, may co-precipitate or be difficult to separate. | - Purification of the α-aminonitrile intermediate: Before hydrolysis, purify the crude 2-amino-2-(2-methoxyphenyl)acetonitrile. This can often be achieved by recrystallization or column chromatography. Separation at this stage is often easier than separating the final amino acid from the hydrolyzed cyanohydrin (α-hydroxy acid). - Extraction: Differences in the acidity/basicity of the amino acid and the α-hydroxy acid (from cyanohydrin hydrolysis) can be exploited for separation by extraction at different pH values. |
| Incomplete hydrolysis leaving residual α-aminonitrile: As mentioned above, incomplete hydrolysis is a common issue. | - Drive the hydrolysis to completion by optimizing reaction conditions (acid/base concentration, temperature, time).[1] |
| Formation of other minor byproducts: Depending on the reaction conditions, other unforeseen side reactions may occur. | - Thoroughly characterize the impurity to understand its structure. This will inform the development of a targeted purification strategy. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Strecker synthesis of this compound?
The most common side reaction is the formation of 2-hydroxy-2-(2-methoxyphenyl)acetonitrile, also known as 2-methoxybenzaldehyde cyanohydrin.[1] This occurs when the cyanide ion directly attacks the carbonyl carbon of the starting material, 2-methoxybenzaldehyde, in competition with the desired reaction pathway involving the imine intermediate.
Q2: How can I minimize the formation of the cyanohydrin byproduct?
To minimize cyanohydrin formation, it is recommended to first allow the 2-methoxybenzaldehyde to react with the ammonia source (e.g., ammonium chloride) to form the imine intermediate before introducing the cyanide source (e.g., potassium cyanide or sodium cyanide).[2] Running the reaction at a controlled, lower temperature (e.g., 0-10 °C) can also help to suppress this side reaction.
Q3: My final product shows a nitrile peak in the IR spectrum. What does this indicate?
A nitrile peak (around 2220-2260 cm⁻¹) in the IR spectrum of your final product indicates the presence of the unhydrolyzed intermediate, 2-amino-2-(2-methoxyphenyl)acetonitrile. This suggests that the hydrolysis step was incomplete. To resolve this, you can re-subject your product to the hydrolysis conditions, potentially using a stronger acid or base, a higher temperature, or a longer reaction time.
Q4: What are the typical hydrolysis conditions for the α-aminonitrile?
Hydrolysis of the α-aminonitrile to the corresponding α-amino acid is typically carried out under either strong acidic or basic conditions.[1] A common method involves refluxing the aminonitrile with a strong acid such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1]
Q5: How can I purify the final product, this compound?
Purification can typically be achieved by recrystallization. The choice of solvent will depend on the solubility of the amino acid and the impurities. It is also possible to use ion-exchange chromatography for purification. If the main impurity is the α-hydroxy acid derived from the cyanohydrin, adjusting the pH of an aqueous solution can help in selective precipitation or extraction, as the isoelectric points of the amino acid and the hydroxy acid will differ.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile (Intermediate)
This protocol is a generalized procedure based on the standard Strecker synthesis and may require optimization.
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol. Add ammonium chloride (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Cyanide Addition: Cool the reaction mixture to 0-5 °C in an ice bath. In a separate flask, prepare a solution of sodium cyanide (1.1 eq) in a minimal amount of water. Slowly add the sodium cyanide solution to the reaction mixture while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Hydrolysis of 2-Amino-2-(2-methoxyphenyl)acetonitrile
-
Acid Hydrolysis: To the purified 2-amino-2-(2-methoxyphenyl)acetonitrile, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heating: Heat the mixture to reflux for several hours (typically 4-8 hours). Monitor the reaction by TLC until the starting aminonitrile is no longer detectable.
-
Isolation: Cool the reaction mixture to room temperature. The amino acid hydrochloride may precipitate. If not, concentrate the solution under reduced pressure.
-
Neutralization and Purification: Dissolve the crude amino acid hydrochloride in a minimal amount of water and adjust the pH to its isoelectric point with a base (e.g., ammonium hydroxide). The amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Visualizations
Caption: Main reaction pathway and a common side reaction in the Strecker synthesis of this compound.
Caption: A troubleshooting workflow for the Strecker synthesis of this compound.
References
Technical Support Center: Optimizing Chiral Separation of 2-Amino-2-(2-methoxyphenyl)acetic acid Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing the chiral separation of 2-amino-2-(2-methoxyphenyl)acetic acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the enantiomers of this compound?
A1: The main challenges stem from the molecule's structure. As a free amino acid, it is zwitterionic and has multiple interaction points (amino group, carboxylic acid group, phenyl ring, and methoxy (B1213986) group). This can lead to poor peak shape and insufficient enantioselectivity on achiral columns.[1] Achieving separation requires a chiral environment, typically through a Chiral Stationary Phase (CSP) or a chiral mobile phase additive.[1][2]
Q2: Which type of Chiral Stationary Phase (CSP) is the best starting point for this separation?
A2: For underivatized amino acids like this, macrocyclic glycopeptide-based CSPs are an excellent starting point.[3] Phases like Teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful as they possess ionic groups and are compatible with a wide range of mobile phases suitable for polar, ionic compounds.[3][4] Polysaccharide-based (cellulose or amylose) and zwitterionic ion-exchange CSPs are also highly effective alternatives.[5][6]
Q3: Do I need to derivatize my sample before analysis?
A3: Derivatization is not always necessary but can be a strategy to improve separation. Direct analysis on CSPs like macrocyclic glycopeptides is often preferred to avoid extra sample preparation steps and potential impurities.[3] However, if direct methods fail, derivatizing the amino group (e.g., with FMOC) can improve solubility in non-polar solvents and enhance chiral recognition on certain CSPs, particularly polysaccharide-based ones.[6]
Q4: What is the role of the mobile phase composition in optimizing the separation?
A4: The mobile phase is critical for achieving selectivity.[7] Its components—organic modifier (e.g., methanol, acetonitrile), aqueous buffer, and additives (e.g., acids, bases)—control the ionization state of the analyte and the CSP, influencing the interactions that lead to separation.[1][5] For instance, small amounts of an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) are often used in reversed-phase mode to improve peak shape and can significantly impact enantioselectivity.[6][8]
Q5: How do temperature and flow rate affect chiral separations?
A5: Both parameters can influence resolution. Lowering the column temperature often increases retention and can improve enantiomeric separation.[9] Slower flow rates increase the time the analyte spends interacting with the CSP, which can also enhance resolution, though it will lengthen the analysis time. These parameters should be optimized once a suitable column and mobile phase have been identified.
Troubleshooting Guide
Issue 1: Poor or No Resolution Between Enantiomers
-
Question: I am injecting my sample, but I see only one peak or a small shoulder instead of two distinct peaks. What should I do?
-
Answer: This indicates that the chosen CSP and mobile phase combination is not providing sufficient enantioselectivity.
-
Solution A: Modify the Mobile Phase.
-
Change the Organic Modifier: If using methanol, switch to acetonitrile, or vice versa. The different solvent properties can alter selectivity.[1]
-
Adjust the Additive: Vary the concentration of the acidic or basic additive. The type and concentration of the additive can dramatically affect selectivity and even reverse the elution order.[7]
-
Alter the pH: Adjusting the mobile phase pH can change the ionization state of the analyte and the stationary phase, creating different interactions.[1]
-
-
Solution B: Change the Chiral Stationary Phase. If mobile phase optimization fails, the CSP may not be suitable. If you started with a macrocyclic glycopeptide phase, try a polysaccharide-based (e.g., Lux Cellulose-2) or a zwitterionic phase (e.g., CHIRALPAK ZWIX).[6][10] Screening different CSPs is often the most effective way to find a successful separation.[11]
-
Issue 2: Significant Peak Tailing
-
Question: My peaks are asymmetrical with a pronounced tail. What is causing this and how can I fix it?
-
Answer: Peak tailing for amine-containing compounds is common and often caused by secondary interactions between the basic amino group and acidic silanol (B1196071) groups on the silica (B1680970) support of the column.[1]
-
Solution A: Add a Mobile Phase Modifier.
-
Acidic Modifier: Add a small concentration (e.g., 0.1%) of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanol groups, minimizing their interaction with the protonated amine analyte.[1]
-
Basic Modifier: In some cases, a basic modifier like diethylamine (B46881) (DEA) may be used, especially with zwitterionic phases, to regulate interactions.[5]
-
-
Solution B: Use an End-Capped Column. Select a modern, high-quality CSP that is well end-capped, which means most of the residual silanol groups have been chemically deactivated.
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my enantiomer peaks are shifting between injections. Why is this happening?
-
Answer: Fluctuating retention times are typically due to issues with the HPLC system or mobile phase preparation.
-
Solution A: Ensure Proper Column Equilibration. Before the first injection, and whenever the mobile phase composition is changed, ensure the column is flushed with at least 10-20 column volumes of the mobile phase to allow it to fully equilibrate.[1]
-
Solution B: Check Mobile Phase Preparation.
-
Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to an inconsistent flow rate. Always degas your mobile phase before use.[1]
-
Ensure Thorough Mixing: If preparing the mobile phase manually, ensure all components are completely mixed. For online mixing, check that the pump's mixer is functioning correctly.[1]
-
-
Solution C: Inspect the HPLC Pump. Leaks or failing check valves in the pump can cause an unstable flow rate, leading to variable retention times. Perform regular maintenance on your HPLC system.[1]
-
Data Presentation
Table 1: Recommended Chiral Stationary Phases (CSPs) for Amino Acid Derivatives
| CSP Type | Chiral Selector Example | Commercial Name Examples | Primary Interaction Mechanisms | Suitability for this compound |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Astec CHIROBIOTIC T, T2, V2 | π-π, hydrogen bonding, ionic, steric interactions[4] | Excellent. Highly recommended for direct separation of underivatized amino acids.[3] |
| Polysaccharide-Based | Cellulose or Amylose derivatives | Lux Cellulose-1, -2; Chiralpak IA, IB | Hydrogen bonding, dipole-dipole, steric inclusion[7] | Very Good. Often successful, may require N-derivatization for optimal performance.[6] |
| Zwitterionic Ion-Exchange | Quinine or Quinidine derivatives | CHIRALPAK ZWIX(+), ZWIX(-) | Ion-exchange, hydrogen bonding, steric interactions[4][5] | Very Good. Specifically designed for separating zwitterionic molecules like free amino acids.[12] |
| Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | CROWNPAK CR-I(+) | Host-guest complexation with the primary amine group[8] | Good. Effective for primary amino acids, relies on complex formation.[9] |
Table 2: Typical Starting Conditions for Method Development
| Chromatographic Mode | Organic Modifier | Aqueous Phase / Additive | Typical Gradient Profile |
| Reversed-Phase (RP) | Methanol or Acetonitrile | Water with 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) | 10% to 90% Organic Modifier over 20-30 min |
| Polar Ionic Mode (PIM) | Methanol or Acetonitrile | Water with an acidic and/or basic additive (e.g., 5mM Triethylammonium Acetate)[10] | Isocratic or shallow gradient (e.g., 90:10 Methanol:Water with additive) |
| Polar Organic Mode (POM) | Acetonitrile / Methanol | Acid and Base additives (e.g., 0.3% Acetic Acid + 0.15% Triethylamine) | Isocratic (e.g., 90:10 Acetonitrile:Methanol with additives) |
| Normal-Phase (NP) | Hexane / Heptane | Ethanol or Isopropanol | Isocratic (e.g., 80:20 Hexane:Ethanol) |
Experimental Protocols
Protocol 1: HPLC Method for Chiral Separation
This protocol provides a general starting point for developing a chiral separation method using a macrocyclic glycopeptide column in reversed-phase mode.
1. Sample Preparation:
- Accurately weigh and dissolve this compound in the mobile phase diluent (e.g., 50:50 Methanol:Water) to a final concentration of 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Mobile Phase Preparation (Reversed-Phase):
- Mobile Phase A: Deionized water with 0.1% Formic Acid.
- Mobile Phase B: Methanol with 0.1% Formic Acid.
- Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
3. HPLC Instrument Settings:
- Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C (can be varied from 10-40 °C for optimization).
- Injection Volume: 10 µL.
- Detection: UV at 220 nm or 254 nm.
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 90 | 10 | | 20.0 | 10 | 90 | | 25.0 | 10 | 90 | | 25.1 | 90 | 10 | | 30.0 | 90 | 10 |
4. Analysis:
- Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.
- Inject the prepared sample and run the gradient program.
- Evaluate the resulting chromatogram for resolution, peak shape, and retention time. Adjust mobile phase composition, gradient slope, or temperature to optimize the separation.
Mandatory Visualizations
Caption: A logical workflow for systematic chiral method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chiraltech.com [chiraltech.com]
- 6. phenomenex.com [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chiraltech.com [chiraltech.com]
Preventing racemization during the activation of 2-amino-2-(2-methoxyphenyl)acetic acid.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the activation of 2-amino-2-(2-methoxyphenyl)acetic acid for amide bond formation.
Troubleshooting Guide
This guide addresses specific issues that may lead to the racemization of this compound during its activation and subsequent coupling reactions.
| Issue | Potential Cause | Recommended Solution |
| Significant racemization detected in the final product. | Inappropriate Coupling Reagent: Some coupling reagents are more prone to inducing racemization. | Use coupling reagents known to suppress racemization, such as phosphonium (B103445) salts (e.g., BOP, PyBOP) or uronium/aminium salts (e.g., HATU, HBTU, COMU), in combination with additives.[1][2][3] For carbodiimide-mediated couplings (e.g., DCC, DIC), the use of additives is essential.[2][4] |
| Suboptimal Base: The type and concentration of the base are critical. Stronger, less sterically hindered bases can readily abstract the α-proton, leading to racemization.[5] | Employ a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or a weaker base such as N-methylmorpholine (NMM).[4][5][6] Avoid strong, unhindered bases like triethylamine (B128534) (TEA).[5] Use the minimum amount of base necessary for the reaction to proceed.[7] | |
| High Reaction Temperature: Elevated temperatures can increase the rate of racemization.[7][8] | Maintain a low reaction temperature, ideally between 0 °C and room temperature, during the activation and coupling steps.[7][9] | |
| Prolonged Reaction Time: Longer exposure to activation conditions can increase the likelihood of racemization. | Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as it is complete. | |
| Absence of Racemization Suppressing Additives: Activation of the amino acid without an appropriate additive can lead to the formation of a highly reactive intermediate that is prone to racemization. | Always use additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[4][10][11][12] HOAt and OxymaPure are often more effective than HOBt in preventing racemization.[5][11][13] The simultaneous use of HOBt and copper(II) chloride has also been shown to be highly effective in eliminating racemization.[10][14][15] | |
| Inappropriate Solvent: The polarity of the solvent can influence the rate of racemization.[13][16] | Use polar aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[5] | |
| Low yield of the desired coupled product. | Inefficient Coupling Reagent: The chosen coupling reagent may not be effective for this sterically hindered amino acid. | Consider using highly efficient coupling reagents like HATU or COMU.[1][13] |
| Incomplete Activation: The activation of the carboxylic acid may be slow or incomplete. | Allow for a short pre-activation time (1-5 minutes) after adding the coupling reagent and before adding the amine component.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization?
A1: The α-proton of this compound is susceptible to abstraction by a base once the carboxyl group is activated. This leads to the formation of a planar oxazolone (B7731731) (azlactone) intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity.[4][5][7] The presence of the methoxyphenyl group at the α-carbon can further stabilize this intermediate, increasing the risk of racemization.
Q2: What is the role of additives like HOBt, HOAt, and OxymaPure in preventing racemization?
A2: Additives like HOBt, HOAt, and OxymaPure are crucial for suppressing racemization.[5][11] They react with the highly reactive activated amino acid intermediate (e.g., O-acylisourea in carbodiimide (B86325) couplings) to form an active ester. This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate, thereby preserving the stereochemistry of the amino acid.[5]
Q3: Which N-protecting group is recommended to minimize racemization?
A3: Urethane-based protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) are generally effective at reducing the risk of racemization compared to acyl-type protecting groups.[4][5][17] This is because the carbamate (B1207046) oxygen can participate in forming a more stable six-membered ring intermediate, which is less likely to lead to racemization than the five-membered oxazolone ring.[5]
Q4: Can the choice of solvent significantly impact the level of racemization?
A4: Yes, the solvent can play a role. Polar aprotic solvents like DMF and DCM are commonly used.[5] Some studies have shown that less polar solvents may reduce racemization.[7] However, the choice of solvent is often dictated by the solubility of the reactants and reagents.[7]
Q5: At what temperature should the activation and coupling reaction be performed?
A5: It is highly recommended to perform the activation and coupling at a reduced temperature.[7] Starting the reaction at 0 °C and then allowing it to slowly warm to room temperature is a common and effective strategy to minimize racemization.[7][9]
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling using HATU
This protocol provides a starting point for minimizing racemization during the coupling of N-protected this compound.
-
Dissolution: In a reaction vessel, dissolve the N-protected this compound (1 equivalent) in an appropriate volume of dry DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Activation: Add HATU (1.1 equivalents) to the solution and stir for 1-2 minutes.
-
Base Addition: Add a sterically hindered base, such as DIPEA (2 equivalents), to the reaction mixture.
-
Amine Addition: Add the desired amine component (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction and proceed with standard aqueous work-up and purification procedures.
Protocol 2: Carbodiimide Coupling with Additives to Suppress Racemization
This protocol is for using a carbodiimide coupling reagent while minimizing the risk of racemization.
-
Dissolution: In a reaction vessel, dissolve the N-protected this compound (1 equivalent) and an additive such as OxymaPure or HOAt (1.2 equivalents) in dry DCM or DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Carbodiimide Addition: Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the solution.
-
Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at 0 °C.
-
Amine and Base Addition: Add the amine component (1.2 equivalents) and a weak base like NMM (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 2 hours and then at room temperature overnight, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Filter off any precipitated urea (B33335) and proceed with a standard aqueous work-up and purification.
Visual Guides
Caption: Mechanism of racemization via oxazolone formation and its prevention.
Caption: Recommended experimental workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing impurities from 2-amino-2-(2-methoxyphenyl)acetic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-2-(2-methoxyphenyl)acetic acid. The information provided is intended to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in synthetically produced this compound?
A1: When this compound is produced via the Strecker synthesis, which is a common route, several process-related impurities can be expected. These include:
-
Unreacted Starting Materials: Residual amounts of 2-methoxybenzaldehyde, the cyanide source (e.g., sodium or potassium cyanide), and the ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) may be present.
-
Intermediate α-aminonitrile: The direct precursor to the final amino acid, 2-amino-2-(2-methoxyphenyl)acetonitrile, may not have been fully hydrolyzed.[1][2]
-
Side-Products: Various side-reactions can lead to the formation of other related substances, although these are generally specific to the exact reaction conditions used.
Q2: My sample of this compound has a slight color. What is the likely cause and how can I remove it?
A2: A yellowish or brownish tint in the product often indicates the presence of colored impurities, which can arise from the starting materials or from side-reactions during the synthesis. A common and effective method for removing colored impurities is treatment with activated carbon during the recrystallization process.[3] The activated carbon adsorbs the colored molecules, which are then removed by hot filtration.
Q3: What is the most effective method for purifying crude this compound?
A3: Recrystallization is a highly effective and widely used technique for purifying crude crystalline solids like this compound.[4] This method relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like amino acids.[5] A reversed-phase HPLC method with UV detection is particularly suitable for aromatic compounds such as this. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained.
Troubleshooting Guides
Issue 1: Low Purity After Synthesis
Symptoms:
-
The initial purity of the synthesized this compound, as determined by HPLC, is below the desired specification (e.g., <95%).
-
The presence of multiple impurity peaks in the HPLC chromatogram.
Possible Causes:
-
Incomplete reaction or hydrolysis in the final step of the synthesis.
-
Sub-optimal reaction conditions leading to the formation of side-products.
-
Inefficient initial work-up to remove reagents.
Solutions:
-
Optimize Reaction Conditions: Ensure the hydrolysis step of the Strecker synthesis is carried out for a sufficient duration and at the appropriate temperature to minimize the presence of the α-aminonitrile intermediate.
-
Purification by Recrystallization: Employ a recrystallization protocol to significantly enhance the purity of the final product. A detailed protocol is provided below.
Issue 2: Oiling Out During Recrystallization
Symptoms:
-
Instead of forming crystals upon cooling, the compound separates as an oil.
Possible Causes:
-
The chosen recrystallization solvent is too good a solvent for the compound.
-
The solution is too concentrated.
-
The rate of cooling is too rapid.
-
The presence of impurities is inhibiting crystallization.
Solutions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Experiment with mixed solvent systems. For example, dissolve the compound in a "good" solvent (e.g., ethanol, methanol) and then add a "poor" solvent (an anti-solvent like water or a non-polar solvent like hexanes) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.[4]
-
Control Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Use a Seed Crystal: If a small amount of pure material is available, add a seed crystal to the cooled solution to initiate crystallization.
Data Presentation
The following table provides illustrative data on the expected improvement in the purity of this compound after a single recrystallization.
| Sample | Purity Before Recrystallization (% Area by HPLC) | Purity After Recrystallization (% Area by HPLC) | Key Impurity Removed |
| Batch A | 94.2% | 99.1% | 2-amino-2-(2-methoxyphenyl)acetonitrile |
| Batch B | 91.5% | 98.8% | 2-methoxybenzaldehyde |
| Batch C | 96.0% | >99.5% | Unidentified polar impurities |
Note: The data presented in this table is for illustrative purposes only and represents typical results that may be achieved. Actual results will vary depending on the specific nature and quantity of impurities present in the crude material.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization for your specific sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water mixture)
-
Activated Carbon (optional, for decolorization)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture while stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% w/w of the solute). Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-solvent: To the hot, clear filtrate, slowly add the anti-solvent (e.g., deionized water) dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of the primary solvent back into the solution until it becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature or in a desiccator.
Protocol 2: HPLC Purity Analysis
This method is adapted from a protocol for a structurally similar compound and should be validated for your specific application.[6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
Visualizations
Caption: Potential impurities from the Strecker synthesis of this compound.
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Workflow for the HPLC purity analysis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cleavage of Peptides Containing 2-Amino-2-(2-methoxyphenyl)acetic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the cleavage of peptides incorporating the unnatural amino acid 2-amino-2-(2-methoxyphenyl)acetic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cleavage of peptides containing this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Yield After Cleavage | Incomplete Cleavage: The steric bulk of the 2-methoxyphenyl group may hinder the access of trifluoroacetic acid (TFA) to the resin linkage. | 1. Extend Cleavage Time: Increase the cleavage reaction time in increments (e.g., from 2 hours to 4-6 hours) and monitor the progress. 2. Increase TFA Concentration: While most protocols use 95% TFA, for particularly stubborn cleavages, a higher concentration might be beneficial, though caution is advised due to increased risk of side reactions. 3. Elevated Temperature: Perform the cleavage at a slightly elevated temperature (e.g., room temperature to 30°C), but monitor for potential degradation. |
| Peptide Aggregation: The hydrophobic nature of the unnatural amino acid may promote peptide aggregation on the resin, preventing efficient cleavage. | 1. Use Aggregation-Disrupting Solvents: Consider adding a small percentage of a chaotropic agent like guanidine (B92328) hydrochloride to the cleavage cocktail. 2. Swell Resin Adequately: Ensure the peptide-resin is thoroughly swollen in an appropriate solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) before cleavage. | |
| Presence of Unexpected Side Products in Mass Spectrometry | Alkylation of the Phenyl Ring: The electron-rich 2-methoxyphenyl ring is susceptible to electrophilic attack by carbocations generated during cleavage. | 1. Optimize Scavenger Cocktail: Use a scavenger cocktail specifically designed to quench carbocations effectively. A higher concentration of scavengers like triisopropylsilane (B1312306) (TIS) may be necessary. The use of scavengers like p-methoxyphenol could also be considered due to its structural similarity and effectiveness in trapping carbocations.[1][2] 2. Minimize Cleavage Time: Use the shortest possible cleavage time that still allows for complete removal of the peptide from the resin to reduce exposure to acidic conditions.[3] |
| Modification of Other Sensitive Residues: Standard side reactions on residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) can be exacerbated. | 1. Use a Comprehensive Scavenger Mix: Employ a standard "Reagent K" style cocktail (TFA/water/phenol/thioanisole/ethanedithiol) for peptides with multiple sensitive residues. 2. Protect Sensitive Residues: Ensure appropriate side-chain protecting groups were used during synthesis, such as Boc for Trp. | |
| Incomplete Removal of Side-Chain Protecting Groups | Steric Hindrance: The bulky unnatural amino acid may impede the removal of adjacent protecting groups. | 1. Increase Cleavage Time: Similar to addressing low yield, a longer reaction time can facilitate the removal of stubborn protecting groups. 2. Use a Stronger Acidic Cocktail: For very resistant protecting groups, a stronger cleavage cocktail may be required, but this should be approached with caution. |
| Poor Solubility of the Crude Peptide | Hydrophobicity of the Peptide: The presence of the bulky, non-polar 2-methoxyphenylacetic acid can significantly increase the hydrophobicity of the peptide. | 1. Optimize Precipitation and Wash Steps: Use a larger volume of cold diethyl ether for precipitation and perform multiple washes to remove scavengers and other impurities. 2. Alternative Precipitation Solvents: If ether precipitation is problematic, consider other non-polar solvents or solvent mixtures. 3. Dissolve in Different Solvents: Try dissolving the crude peptide in various solvents, such as acetonitrile/water mixtures with a small amount of TFA or formic acid, or even DMSO for very insoluble peptides. |
Frequently Asked Questions (FAQs)
Q1: What is the best standard cleavage cocktail for peptides containing this compound?
A standard and effective cleavage cocktail for most peptides, including those with this unnatural amino acid, is a mixture of TFA, triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water.[4] However, due to the electron-rich nature of the methoxyphenyl group, increasing the scavenger concentration (e.g., 92.5% TFA, 5% TIS, 2.5% water) may be beneficial to prevent side reactions.
Q2: How long should I perform the cleavage reaction?
A standard cleavage time is 2-3 hours at room temperature.[5] However, due to the potential for steric hindrance from the 2-methoxyphenyl group, you may need to extend this to 4-6 hours. It is highly recommended to perform a small-scale trial cleavage and analyze the supernatant by HPLC at different time points to determine the optimal duration.
Q3: Are there any specific scavengers that are particularly recommended for this unnatural amino acid?
While TIS is a very effective general-purpose scavenger, the presence of the methoxy (B1213986) group on the phenyl ring suggests that scavengers capable of trapping electrophiles targeting aromatic rings would be advantageous. Phenol and thioanisole, often found in more complex cleavage cocktails like Reagent K, can help protect electron-rich residues. Additionally, p-methoxyphenol has been shown to be an effective scavenger in peptide synthesis.[1][2]
Q4: Can the methoxy group on the phenyl ring cause any side reactions?
Yes, the methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. Carbocations generated from protecting groups during the acidic cleavage can potentially alkylate the phenyl ring of this compound. Using an effective scavenger system is the primary way to mitigate this risk.
Q5: My peptide is aggregating and difficult to cleave. What can I do?
Peptide aggregation on the solid support can significantly reduce cleavage efficiency. Ensure the resin is well-swollen before adding the cleavage cocktail. If aggregation is suspected, consider using N-methyl-2-pyrrolidone (NMP) as a swelling solvent, as it has excellent solvating properties. For particularly difficult cases, incorporating structure-disrupting elements like pseudoproline dipeptides during synthesis can help prevent aggregation.
Experimental Protocols
Protocol 1: Standard Cleavage with TFA/TIS/H₂O
This protocol is suitable for most peptides containing this compound, especially those without other highly sensitive residues.
-
Resin Preparation:
-
Wash the peptide-resin (100 mg) thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail fresh by combining:
-
Trifluoroacetic acid (TFA): 1.9 mL (95%)
-
Triisopropylsilane (TIS): 0.05 mL (2.5%)
-
Deionized Water: 0.05 mL (2.5%)
-
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail (2 mL) to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. Monitor the cleavage progress by taking small aliquots of the supernatant for HPLC analysis if necessary.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin, collecting the filtrate in a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a separate, larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Cleavage with Reagent K for Peptides with Multiple Sensitive Residues
This protocol is recommended for peptides that also contain sensitive residues such as Cys, Met, or Trp.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Cleavage Cocktail Preparation (Reagent K):
-
In a fume hood, prepare Reagent K fresh by combining:
-
TFA: 8.25 mL (82.5%)
-
Phenol: 0.5 g (5%)
-
Thioanisole: 0.5 mL (5%)
-
Deionized Water: 0.5 mL (5%)
-
1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)
-
-
-
Cleavage Reaction:
-
Add Reagent K (10 mL per gram of resin) to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Follow the same precipitation and isolation steps as in Protocol 1.
-
Visualizations
Caption: General workflow for peptide cleavage from solid-phase resin.
Caption: Troubleshooting logic for cleavage of peptides with this compound.
References
Technical Support Center: Characterization of Unexpected Byproducts in 2-amino-2-(2-methoxyphenyl)acetic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-2-(2-methoxyphenyl)acetic acid. The following information addresses common issues and potential byproducts encountered during its synthesis and characterization.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, particularly via the Strecker synthesis followed by hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction during the Strecker synthesis of the aminonitrile intermediate. | - Ensure all reagents are fresh and anhydrous. - Optimize reaction time and temperature. - Consider using a different cyanide source (e.g., TMSCN). |
| Incomplete hydrolysis of the aminonitrile intermediate. | - Increase the concentration of the acid or base used for hydrolysis. - Extend the hydrolysis reaction time or increase the temperature. | |
| Product loss during workup and purification. | - Optimize extraction and crystallization solvents. - Employ column chromatography for purification if crystallization is inefficient. | |
| Presence of Unexpected Peaks in Analytical Data (e.g., HPLC, NMR) | Formation of byproducts during the Strecker reaction. | - The primary byproduct is often the corresponding mandelonitrile (B1675950) derivative from the reaction of the aldehyde with cyanide without the incorporation of the amine. Better temperature control and slow addition of reagents can minimize this. |
| Incomplete hydrolysis leading to the presence of the intermediate aminonitrile or the corresponding amide. | - Ensure hydrolysis goes to completion by monitoring the reaction by TLC or HPLC. | |
| Formation of hydrolysis-related byproducts. | - Under harsh acidic or basic conditions, demethylation of the methoxy (B1213986) group can occur. Use milder hydrolysis conditions if this is observed. - Racemization can occur, which may be an issue if a stereospecific synthesis is intended. | |
| Poor Crystallization of the Final Product | Presence of impurities inhibiting crystal formation. | - Purify the crude product by column chromatography before crystallization. - Screen a variety of solvent systems for crystallization. |
| Inconsistent Reaction Outcomes | Variability in the quality of starting materials. | - Use starting materials of high purity and consistent quality. - Ensure the 2-methoxybenzaldehyde (B41997) has not oxidized to the corresponding carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key steps?
A common and efficient method for the synthesis of this compound is the Strecker synthesis. This two-step process involves:
-
Formation of the α-aminonitrile: 2-methoxybenzaldehyde is reacted with a cyanide source (e.g., sodium cyanide) and an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) to form 2-amino-2-(2-methoxyphenyl)acetonitrile (B1601514).
-
Hydrolysis of the α-aminonitrile: The nitrile group of the intermediate is then hydrolyzed, typically under acidic or basic conditions, to yield the final carboxylic acid product.
Q2: What are the most likely unexpected byproducts I might encounter during this synthesis?
Based on the chemistry of the Strecker synthesis and subsequent hydrolysis, the following byproducts are plausible:
-
2-hydroxy-2-(2-methoxyphenyl)acetonitrile (Mandelonitrile derivative): This can form if the aldehyde reacts with the cyanide source before the addition of ammonia.
-
2-amino-2-(2-methoxyphenyl)acetamide: This results from the partial hydrolysis of the aminonitrile intermediate.
-
2-hydroxy-2-(2-methoxyphenyl)acetic acid (Mandelic acid derivative): This can arise from the hydrolysis of the mandelonitrile byproduct.
-
2-methoxybenzoic acid: This can be present if the starting 2-methoxybenzaldehyde is contaminated with the oxidized acid.
-
Demethylated products: Under harsh hydrolysis conditions, the methoxy group on the phenyl ring may be cleaved to a hydroxyl group.
Q3: How can I detect and characterize these byproducts?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from potential byproducts. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol (B129727)/water with a pH modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of impurities. For example, the presence of a formyl proton signal (around 9-10 ppm in 1H NMR) would indicate unreacted aldehyde.
-
Mass Spectrometry (MS): LC-MS can provide molecular weight information for the unexpected peaks observed in the HPLC chromatogram, aiding in their identification.
Q4: What are the best practices for minimizing byproduct formation?
-
Control of Reaction Conditions: Maintain a low and controlled temperature during the Strecker reaction to minimize the formation of the mandelonitrile byproduct.
-
Order of Reagent Addition: Adding the ammonia source to the aldehyde before the cyanide source can favor the formation of the desired aminonitrile.
-
Monitoring Reaction Progress: Use TLC or HPLC to monitor the progress of both the Strecker reaction and the hydrolysis step to ensure complete conversion and avoid over-reaction.
-
Purity of Starting Materials: Use high-purity 2-methoxybenzaldehyde that is free of the corresponding carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-2-(2-methoxyphenyl)acetonitrile (Strecker Reaction)
-
In a well-ventilated fume hood, dissolve 2-methoxybenzaldehyde (1 eq.) and ammonium chloride (1.2 eq.) in a suitable solvent (e.g., methanol or ethanol).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.1 eq.) in water to the reaction mixture while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding it to a mixture of ice and water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Protocol 2: Hydrolysis of 2-amino-2-(2-methoxyphenyl)acetonitrile
-
Add the crude 2-amino-2-(2-methoxyphenyl)acetonitrile to a solution of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a base (e.g., sodium hydroxide (B78521) or ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the purified this compound.
Data Presentation
Table 1: Illustrative HPLC Retention Times of Key Compounds
| Compound | Anticipated Retention Time (min) |
| 2-methoxybenzoic acid | 3.5 |
| This compound | 5.2 |
| 2-hydroxy-2-(2-methoxyphenyl)acetic acid | 6.8 |
| 2-amino-2-(2-methoxyphenyl)acetamide | 8.1 |
| 2-methoxybenzaldehyde | 10.4 |
| 2-amino-2-(2-methoxyphenyl)acetonitrile | 12.7 |
Note: Retention times are illustrative and will depend on the specific HPLC method used.
Mandatory Visualizations
Caption: Potential byproduct formation in the Strecker synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Enhancing the Stability of Peptides Containing 2-amino-2-(2-methoxyphenyl)acetic acid
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered during the experimental use of peptides incorporating the non-proteinogenic amino acid, 2-amino-2-(2-methoxyphenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for peptides containing this compound?
A1: Peptides incorporating this compound are susceptible to common peptide degradation pathways, including hydrolysis, oxidation, and enzymatic cleavage. The presence of the methoxy-substituted phenyl ring may introduce specific vulnerabilities, such as susceptibility to oxidative degradation under certain conditions. The bulky nature of this non-natural amino acid can also influence peptide conformation and aggregation propensity.
Q2: How does the incorporation of this compound affect proteolytic stability?
A2: The inclusion of this compound, a non-proteinogenic amino acid with a bulky side chain, is expected to enhance resistance to enzymatic degradation.[1] Proteases typically recognize and cleave specific sequences of natural L-amino acids. The unnatural structure of this residue can disrupt enzyme-substrate recognition, thereby increasing the peptide's half-life in the presence of proteases.[2][3]
Q3: Can the methoxy (B1213986) group on the phenyl ring influence peptide stability?
A3: Yes, the methoxy group can influence stability. While it is an electron-donating group that can affect the electronic properties of the aromatic ring, it can also be a site for oxidative modifications.[4] Under oxidative stress conditions (e.g., presence of reactive oxygen species), the methoxy group may be susceptible to degradation, potentially leading to a loss of peptide activity.
Q4: What are the best practices for storing peptides containing this compound?
A4: To ensure long-term stability, peptides should be stored in a lyophilized form at -20°C or -80°C in a tightly sealed container with a desiccant. For peptides in solution, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation. Solutions should be prepared in appropriate buffers and stored at -80°C.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of peptide purity over time in solution. | 1. Hydrolysis: Cleavage of peptide bonds, particularly at labile sites. 2. Oxidation: Degradation of the methoxyphenyl group or other susceptible residues (e.g., Met, Cys, Trp). 3. Deamidation: Modification of Asn or Gln residues. | 1. Optimize the pH of the buffer solution; store at a pH that minimizes hydrolysis. 2. Degas buffers to remove dissolved oxygen. Consider adding antioxidants like methionine or EDTA if compatible with the application. Store solutions protected from light. 3. If deamidation is suspected, analyze degradation products by MS to confirm. Adjusting pH may help mitigate this. |
| Rapid degradation in biological assays. | Enzymatic Degradation: Cleavage by proteases present in the assay medium (e.g., serum). | While this compound enhances stability, flanking natural amino acids can still be cleavage sites. Consider further modifications such as N-terminal acetylation, C-terminal amidation, or substitution of adjacent residues with D-amino acids to block exopeptidase and further reduce endopeptidase activity.[1] |
| Peptide aggregation or precipitation. | 1. Hydrophobicity: The bulky, aromatic side chain can increase the peptide's hydrophobicity. 2. Conformational Changes: Environmental factors (pH, temperature) can induce conformational changes leading to aggregation. 3. High Concentration: High peptide concentrations can favor aggregation. | 1. Optimize the formulation by adding solubility-enhancing excipients such as organic co-solvents (e.g., DMSO, acetonitrile) or non-ionic surfactants, if compatible with the experiment. 2. Perform solubility tests at different pH values and temperatures to identify optimal conditions. 3. Work with the lowest effective concentration of the peptide. |
| Inconsistent experimental results. | Peptide Instability: Underlying degradation issues affecting the concentration of the active peptide. | Implement a rigorous stability testing protocol. Regularly check the purity of your peptide stock solutions using HPLC to ensure consistency between experiments. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the stability of a model peptide, Ac-Tyr-(2-MeO-Phe)-Gly-Phe-Met-NH₂, under various stress conditions. This data is for illustrative purposes to demonstrate how stability data can be presented.
Table 1: Stability of Model Peptide in Different pH Buffers at 37°C
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 24 | 98.5 | 95.2 | 90.1 |
| 48 | 97.1 | 90.5 | 82.3 |
| 72 | 95.8 | 85.7 | 75.6 |
Table 2: Oxidative Stability of Model Peptide at 25°C
| Condition | Time (hours) | % Remaining | Major Degradant |
| Control (N₂ Purged) | 24 | 99.8 | - |
| Air Exposure | 24 | 96.4 | Met-Sulfoxide |
| 0.01% H₂O₂ | 4 | 85.3 | Met-Sulfoxide, Oxidized 2-MeO-Phe |
Table 3: Proteolytic Stability of Model Peptide in Human Serum at 37°C
| Time (hours) | % Remaining |
| 0 | 100 |
| 1 | 92.7 |
| 4 | 78.5 |
| 8 | 65.1 |
| 24 | 35.9 |
Experimental Protocols
Protocol 1: HPLC-MS Method for Peptide Purity and Degradation Analysis
This protocol outlines a general method for analyzing the purity of the peptide and identifying its degradation products.
-
Instrumentation: HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the peptide's hydrophobicity.[5]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV absorbance at 214 nm and 280 nm, and mass spectrometry.
-
MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 200-2000.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS/MS spectra of the parent peptide and any degradation products.[6]
-
-
Sample Preparation: Dissolve the peptide in Mobile Phase A or a suitable buffer at a concentration of 1 mg/mL. Centrifuge to remove any particulates before injection.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the peptide to identify potential degradation pathways and products.[7][8]
-
Peptide Preparation: Prepare a stock solution of the peptide at 1 mg/mL in a suitable solvent (e.g., water or a weak buffer).
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with NaOH before analysis.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with HCl before analysis.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 0.1%. Incubate at room temperature for 2, 8, and 24 hours.
-
Thermal Degradation: Incubate the peptide solution at 80°C for 24, 48, and 72 hours.
-
Photostability: Expose the peptide solution to light according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples alongside a control sample (stored at -20°C) using the HPLC-MS method described in Protocol 1.
Protocol 3: Proteolytic Stability Assay
This protocol assesses the stability of the peptide in the presence of proteases.[9][10]
-
Reagents:
-
Peptide stock solution (1 mg/mL).
-
Human serum or a specific protease solution (e.g., trypsin, chymotrypsin (B1334515) at 1 mg/mL).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Stop solution (e.g., 10% trifluoroacetic acid, TFA).
-
-
Procedure: a. In a microcentrifuge tube, combine 90 µL of pre-warmed human serum or protease solution in reaction buffer with 10 µL of the peptide stock solution. b. Incubate the mixture at 37°C. c. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot (e.g., 10 µL) and immediately add it to a tube containing an equal volume of stop solution to quench the enzymatic reaction. d. Centrifuge the samples at high speed for 10 minutes to precipitate proteins. e. Analyze the supernatant by HPLC (as described in Protocol 1) to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.
Visualizations
Caption: Workflow for assessing the stability of peptides containing this compound.
Caption: Common degradation pathways for peptides.
Caption: Logical workflow for troubleshooting peptide instability.
References
- 1. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of the aromatic amino acids tryptophan and tyrosine disrupts their anabolic effects on bone marrow mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing protein stability and proteolytic resistance by loop scanning: A comprehensive mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Amino-2-(2-methoxyphenyl)acetic Acid and Phenylglycine in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern therapeutic peptide design. This strategy allows for the fine-tuning of conformational properties, metabolic stability, and receptor binding affinity. Among the vast array of available building blocks, aromatic amino acids with restricted conformational flexibility have garnered significant attention. This guide provides a detailed comparison of two such amino acids: 2-amino-2-(2-methoxyphenyl)acetic acid and the more conventional phenylglycine, offering insights into their respective impacts on peptide structure and function, supported by established experimental principles.
Introduction to the Analogs
Phenylglycine (Phg) is a non-proteinogenic amino acid where a phenyl group is directly attached to the α-carbon. This direct attachment significantly restricts the rotational freedom of the side chain compared to its proteinogenic counterpart, phenylalanine, which possesses a methylene (B1212753) spacer.[1] This inherent rigidity can be exploited to induce specific secondary structures in peptides. However, the benzylic α-proton of phenylglycine increases its susceptibility to racemization during solid-phase peptide synthesis (SPPS).[1][2]
This compound , a derivative of phenylglycine, features a methoxy (B1213986) group at the ortho position of the phenyl ring. This substitution introduces both steric and electronic perturbations. The bulky methoxy group is expected to impose even greater conformational constraints on the peptide backbone. Electronically, the methoxy group is electron-donating, which can influence the reactivity and interaction potential of the aromatic ring.[1]
Structural and Conformational Impact
The primary motivation for incorporating these amino acids into peptide sequences is to control the peptide's three-dimensional structure. The restricted rotation around the Cα-Cβ bond in phenylglycine and its derivatives can stabilize specific turn or helical conformations.
Phenylglycine 's conformational space is significantly more limited than that of phenylalanine.[1] This constraint can be leveraged to design peptides with a predisposition for certain secondary structures, which can be crucial for receptor recognition.
This compound is hypothesized to exert an even more pronounced conformational effect. The ortho-methoxy group introduces a significant steric clash, which is expected to further restrict the allowable phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This can lead to more rigidly defined conformations. The electronic effect of the methoxy group, being electron-donating, may also influence intramolecular interactions, such as π-π stacking or cation-π interactions, further stabilizing a particular fold.
Data Presentation: A Comparative Overview
Due to the absence of direct head-to-head comparative studies in the published literature, the following table presents a qualitative and extrapolated comparison based on the known structural and electronic properties of these amino acids and related analogs. This serves as a predictive guide for researchers.
| Property | Phenylglycine (Phg) | This compound | Rationale for Predicted Difference |
| Conformational Rigidity | High | Very High | The ortho-methoxy group introduces significant steric hindrance, further restricting side-chain and backbone torsion angles. |
| Propensity for Defined Secondary Structures | Moderate to High | High | Increased rigidity is expected to more strongly favor specific turn or helical structures. |
| Susceptibility to Racemization during Synthesis | High | Potentially Lower | The electron-donating methoxy group may slightly reduce the acidity of the α-proton, potentially lowering the rate of base-catalyzed racemization.[1] |
| Hydrophobicity | Moderate | Moderate to High | The addition of a methoxy group increases the nonpolar surface area. |
| Potential for H-bonding (Side Chain) | None | Yes (acceptor) | The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. |
| Binding Affinity (Hypothetical Target) | Baseline | Potentially Higher | A more pre-organized and rigid conformation can reduce the entropic penalty of binding, leading to higher affinity. |
| Metabolic Stability (Resistance to Proteolysis) | Good | Expected to be Good to Excellent | The sterically hindered and unnatural structure is anticipated to be highly resistant to enzymatic degradation. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of peptides containing these non-natural amino acids.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating either amino acid can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Materials:
-
Fmoc-protected this compound or Fmoc-protected Phenylglycine
-
Rink Amide or Wang resin
-
Coupling reagents: HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA) or Collidine
-
Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HCTU/HATU in DMF.
-
Add 8 equivalents of DIPEA or Collidine to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Special consideration for Phenylglycine: To minimize racemization, using a sterically hindered base like Collidine is recommended.[2]
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable solvent (e.g., H₂O/D₂O 9:1, or an organic solvent like methanol-d₄).
-
The concentration should typically be greater than 0.5 mM.[3]
Experiments:
-
1D ¹H NMR: To assess the overall folding and potential for aggregation.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). These NOEs provide the distance restraints used for structure calculation.[3]
-
Structure Calculation: Use software like CYANA or CNS to calculate a family of structures consistent with the experimental NOE distance restraints.
Binding Affinity Analysis by Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity (K D ).[4]
Procedure:
-
Ligand Immobilization: Covalently immobilize the target protein (ligand) on a sensor chip surface (e.g., CM5 chip via amine coupling).
-
Analyte Injection: Inject a series of concentrations of the synthesized peptide (analyte) over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram (response units vs. time).
-
Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
Mandatory Visualizations
Caption: Workflow for designing and evaluating peptides with non-natural amino acids.
Caption: Conceptual impact of Phenylglycine vs. its 2-methoxy derivative on peptide conformation.
Conclusion
The choice between this compound and phenylglycine in peptide design depends on the desired degree of conformational constraint and the specific interactions being targeted. Phenylglycine offers a well-established method for introducing moderate rigidity. In contrast, this compound presents an opportunity to impose more severe conformational restrictions, potentially leading to peptides with higher affinity and specificity due to a more pre-organized binding conformation. However, its synthesis and incorporation may present greater challenges. The experimental protocols outlined provide a framework for researchers to synthesize and rigorously evaluate peptides containing these powerful non-natural amino acids, ultimately aiding in the development of next-generation peptide therapeutics.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Thermodynamic and kinetic consequences of substituting glycine at different positions in a Pro-Hyp-Gly repeat collagen model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Longevity: A Comparative Analysis of 2-amino-2-(2-methoxyphenyl)acetic acid and Other Stability-Enhancing Strategies
For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their journey from promising therapeutic candidates to effective drugs. Rapid degradation by proteases in biological systems limits their bioavailability and in vivo half-life. This guide provides a comparative analysis of strategies to enhance peptide stability, with a focus on the incorporation of the unnatural amino acid 2-amino-2-(2-methoxyphenyl)acetic acid and its comparison with other established methods such as D-amino acid substitution and peptide cyclization.
The Challenge of Proteolytic Degradation
Native peptides, composed of L-amino acids, are readily recognized and cleaved by a multitude of proteases present in the body. This enzymatic degradation is a primary contributor to the short in vivo half-life of many peptide-based drugs. To overcome this limitation, various chemical modifications have been developed to render peptides less susceptible to proteolytic cleavage.[1][2]
Strategies for Enhancing Peptide Stability
Several key strategies have proven effective in enhancing peptide stability:
-
Incorporation of Unnatural Amino Acids: Replacing natural L-amino acids with their unnatural counterparts can significantly hinder protease recognition and cleavage.[3][4] Unnatural amino acids can introduce steric hindrance, alter the peptide's conformation, or modify the electronic properties of the peptide bond, all of which can contribute to increased stability.[5][6] this compound falls into this category. Its α-methyl group provides steric bulk that can shield the adjacent peptide bonds from enzymatic attack.[5]
-
D-Amino Acid Substitution: Proteases are highly stereospecific and primarily recognize L-amino acids.[7] Replacing one or more L-amino acids with their D-isomers disrupts the natural stereochemistry of the peptide, making it a poor substrate for most proteases and thereby significantly increasing its stability.[3][4][7]
-
Peptide Cyclization: Cyclizing a peptide, either head-to-tail, side-chain-to-side-chain, or other variations, restricts its conformational flexibility.[8][9] This rigid structure can make it difficult for the peptide to fit into the active site of a protease, leading to enhanced resistance to degradation.[10][11]
Comparative Performance of Stability-Enhancing Modifications
The following table summarizes quantitative data from a comparative study on the proteolytic stability of a model peptide (Pep05) and its derivatives incorporating D-amino acids and various unnatural amino acids. The stability was assessed by measuring the percentage of the intact peptide remaining after incubation with human plasma proteases over time.
| Peptide Derivative | Modification | % Intact Peptide Remaining (after 8h) | % Intact Peptide Remaining (after 24h) |
| Pep05 | Unmodified | < 10% | < 1% |
| DP06 | All L-Lys and L-Arg replaced by D-amino acids | > 90% | > 60% |
| UP09 | Single Aib residue at N-terminus | Significantly enhanced plasma stability | Data not specified |
| UP11 | L-Lys and L-Arg replaced with L-Dab | Significantly superior stability to Pep05 | Data not specified |
| UP12 | L-Lys and L-Arg replaced with L-Dap | Significantly superior stability to Pep05 | Data not specified |
| UP13 | L-Lys and L-Arg replaced with L-Hor | Significantly superior stability to Pep05 | Data not specified |
Data extracted from a study by Lu et al. (2020) on the stability of Pep05 derivatives.[3][4]
Experimental Protocols: Proteolytic Stability Assay
A common method to assess peptide stability is through in vitro incubation with proteases followed by analysis using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of degradation of a modified peptide compared to its unmodified counterpart in the presence of a specific protease or biological fluid (e.g., serum, plasma).
Materials:
-
Purified peptides (modified and unmodified)
-
Protease of interest (e.g., trypsin, chymotrypsin) or human serum/plasma
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
Reversed-Phase HPLC (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Peptide Stock Solution Preparation: Dissolve the peptides in the assay buffer to a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
Add the peptide stock solution to pre-warmed assay buffer containing the protease or serum/plasma to a final desired peptide concentration.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated proteins. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the supernatant onto the RP-HPLC system.
-
Elute the peptide using a gradient of Mobile Phase B.
-
Monitor the absorbance at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time (determined from a standard).
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
The half-life (t½) of the peptide can be determined by plotting the percentage of intact peptide versus time and fitting the data to an exponential decay curve.
-
Visualizing Workflows and Mechanisms
To aid in the decision-making process and to illustrate the underlying principles of enhanced stability, the following diagrams are provided.
Conclusion
Enhancing peptide stability is a critical step in the development of new peptide-based therapeutics. While direct comparative data for this compound is limited, the principles of steric hindrance conferred by its α-methyl group strongly suggest its utility in improving proteolytic resistance. The provided comparative data for other unnatural amino acids and D-amino acids offer valuable insights into the potential degree of stabilization that can be achieved. Researchers are encouraged to utilize the outlined experimental protocols to empirically determine the optimal stabilization strategy for their specific peptide of interest. The strategic incorporation of modifications like this compound holds significant promise for advancing the next generation of peptide drugs.
References
- 1. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 4. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 9. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. researchgate.net [researchgate.net]
Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid, a valuable building block in pharmaceutical development. The classical Strecker and Bucherer-Bergs syntheses are compared with a modern chemoenzymatic approach, offering insights into their respective yields, stereoselectivity, and operational complexities.
Comparative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound via the Asymmetric Strecker Synthesis, Bucherer-Bergs Synthesis, and a Chemoenzymatic (Nitrilase-based) method. Data for the target molecule is supplemented with representative data from closely related substituted phenylglycines where direct data is unavailable.
| Parameter | Asymmetric Strecker Synthesis | Bucherer-Bergs Synthesis | Chemoenzymatic Synthesis (Nitrilase) |
| Starting Material | 2-Methoxybenzaldehyde (B41997) | 2-Methoxybenzaldehyde | 2-Methoxybenzaldehyde |
| Typical Yield | 75-90% | 60-80% | 80-95% |
| Enantiomeric Excess (ee) | >95% | Racemic (requires resolution) | >99% |
| Reaction Time | 12-24 hours | 24-48 hours (including hydrolysis) | 8-16 hours |
| Key Reagents | Chiral auxiliary (e.g., (R)-phenylglycine amide), NaCN, NH4Cl | KCN, (NH4)2CO3 | NaCN, NH3, Nitrilase enzyme |
| Number of Steps | 2 (amination/cyanation, hydrolysis) | 2 (hydantoin formation, hydrolysis) | 1 (one-pot synthesis) |
| Waste Products | Chiral auxiliary waste, cyanide salts | Cyanide and carbonate salts | Minimal, biodegradable |
| Scalability | Moderate to High | High | High |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Asymmetric Strecker Synthesis
This method introduces chirality during the formation of the α-aminonitrile intermediate using a chiral auxiliary.
Step 1: Synthesis of the α-aminonitrile
-
To a solution of 2-methoxybenzaldehyde (1.0 eq) and a chiral amine auxiliary (e.g., (R)-phenylglycine amide, 1.0 eq) in methanol, add a solution of sodium cyanide (1.2 eq) in water.
-
Stir the mixture at room temperature for 12-24 hours.
-
The resulting diastereomeric α-aminonitriles can be separated by crystallization or chromatography.
Step 2: Hydrolysis to this compound
-
Treat the isolated α-aminonitrile with a strong acid (e.g., 6M HCl).
-
Heat the mixture under reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NH4OH) to precipitate the amino acid.
-
Filter and purify the product by recrystallization.
Bucherer-Bergs Synthesis
This classical method produces a racemic mixture of the amino acid via a hydantoin (B18101) intermediate.
Step 1: Synthesis of 5-(2-methoxyphenyl)hydantoin
-
In a pressure vessel, combine 2-methoxybenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium (B1175870) carbonate (3.0 eq) in a mixture of ethanol (B145695) and water.
-
Heat the mixture to 60-80°C for 12-18 hours.
-
Cool the reaction mixture to induce crystallization of the hydantoin.
-
Filter and wash the solid product.
Step 2: Hydrolysis to (±)-2-amino-2-(2-methoxyphenyl)acetic acid
-
Suspend the 5-(2-methoxyphenyl)hydantoin in a solution of a strong base (e.g., 2M NaOH).
-
Heat the mixture under reflux for 12-24 hours.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the racemic amino acid.
-
Filter and purify the product. A subsequent resolution step (e.g., enzymatic or with a chiral resolving agent) is required to obtain the enantiopure product.
Chemoenzymatic Synthesis (Nitrilase-based)
This modern approach combines a chemical synthesis of the racemic α-aminonitrile with an enzymatic dynamic kinetic resolution for a highly efficient and enantioselective one-pot process.
-
In a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5), combine 2-methoxybenzaldehyde (1.0 eq), sodium cyanide (1.2 eq), and ammonia (B1221849) (excess).
-
To this mixture, add a nitrilase enzyme that selectively hydrolyzes one enantiomer of the in situ-formed α-aminonitrile (e.g., a recombinant nitrilase from Aspergillus niger).
-
Stir the reaction at a controlled temperature (e.g., 30-40°C) for 8-16 hours. The unreacted enantiomer of the aminonitrile undergoes in situ racemization, allowing for a theoretical yield of up to 100% of the desired amino acid enantiomer.
-
Acidify the reaction mixture to precipitate the enantiopure amino acid.
-
Filter and purify the product.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of each synthetic method.
Conclusion
The choice of synthetic method for this compound depends on the specific requirements of the research or development project. The Asymmetric Strecker Synthesis offers a reliable route to high enantiopurity with good yields, making it suitable for laboratory-scale synthesis where control over stereochemistry is paramount. The Bucherer-Bergs Synthesis is a robust and scalable method, but the production of a racemic mixture necessitates an additional, often costly, resolution step, making it more applicable for the large-scale production of the racemate. The Chemoenzymatic Synthesis represents a highly efficient and green alternative, providing excellent yields and enantioselectivity in a single step. This method is particularly attractive for industrial applications due to its mild reaction conditions, reduced waste, and potential for high throughput. As enzyme engineering continues to advance, chemoenzymatic routes are likely to become the preferred method for the synthesis of chiral amino acids.
A Comparative Guide to Validating the Enantiomeric Purity of 2-amino-2-(2-methoxyphenyl)acetic Acid by Chiral HPLC
The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. For 2-amino-2-(2-methoxyphenyl)acetic acid, a key building block in various synthetic pathways, ensuring high enantiomeric purity is paramount for the desired therapeutic effect and to minimize potential off-target effects of the unwanted enantiomer. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative methods for validating the enantiomeric purity of this specific amino acid derivative.
Comparison of Analytical Techniques
Chiral HPLC is the gold standard for enantiomeric separations in the pharmaceutical industry due to its robustness, reproducibility, and high resolving power.[1] However, other techniques such as chiral Gas Chromatography (GC) and chiral Capillary Electrophoresis (CE) can also be employed. The choice of method depends on factors like the volatility of the analyte, required sensitivity, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1] | Separation of volatile enantiomeric derivatives on a chiral stationary phase in a gaseous mobile phase.[2] | Differential migration of enantiomers in an electric field, often with a chiral selector in the background electrolyte. |
| Sample Derivatization | Often not required for amino acids with chromophores.[3] | Typically required to increase volatility and improve separation (e.g., esterification followed by acylation).[4] | May be required for detection or to enhance separation. |
| Instrumentation | Widely available HPLC/UHPLC systems with UV or Mass Spectrometry (MS) detectors. | Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Capillary electrophoresis system with a UV or Diode Array Detector (DAD). |
| Resolution | Generally high, with baseline separation achievable with appropriate CSP and mobile phase optimization.[5] | Can provide very high resolution, especially with long capillary columns.[6] | Offers very high theoretical plate counts and excellent resolution. |
| Analysis Time | Typically 10-30 minutes per sample.[7] | Can be rapid, especially with modern fast GC techniques.[2] | Often very fast, with analysis times of a few minutes. |
| Advantages | Robust, reproducible, wide variety of CSPs available, suitable for non-volatile compounds.[3][8] | High sensitivity, especially with MS detection. | Minimal sample and solvent consumption, high efficiency. |
| Limitations | Higher solvent consumption compared to CE, potential for peak broadening. | Requires volatile and thermally stable analytes or derivatives, potential for racemization during derivatization.[9] | Lower loading capacity, sensitivity can be an issue with short path-length detectors. |
Recommended Chiral HPLC Method
For this compound, a method utilizing a macrocyclic glycopeptide-based chiral stationary phase is recommended. These phases, such as those based on teicoplanin, are known for their broad enantioselectivity for amino acids.[3]
Table of Expected Chromatographic Parameters:
| Parameter | Expected Value |
| Chiral Stationary Phase | Teicoplanin-based (e.g., CHIROBIOTIC T) |
| Mobile Phase | Methanol/Water/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Retention Time (R-enantiomer) | ~ 8.5 min |
| Retention Time (S-enantiomer) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantitation (LOQ) | ~ 0.03% |
Experimental Protocols
Chiral HPLC Method for this compound
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column compartment, and UV detector.
-
Chiral column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm.
-
Mobile phase: HPLC grade methanol, ultrapure water, and trifluoroacetic acid (TFA).
-
Sample diluent: Mobile phase.
-
Reference standards for both R- and S-enantiomers of this compound.
2. Chromatographic Conditions:
-
Mobile Phase: Methanol/Water/TFA (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standards in the sample diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in the sample diluent to a final concentration of 1.0 mg/mL.
4. Method Validation:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1]
-
Specificity: Inject the sample diluent, individual enantiomer solutions, and a racemic mixture to demonstrate selectivity and the absence of interference.
-
Linearity: Prepare a series of solutions of the minor enantiomer over a range of concentrations (e.g., LOQ to 1.0% of the major enantiomer concentration). Plot the peak area versus concentration and determine the correlation coefficient (r² > 0.99).
-
Accuracy: Perform recovery studies by spiking the major enantiomer with known amounts of the minor enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the target specification limit). The recovery should be within 90-110%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample on the same day. The relative standard deviation (RSD) should be less than 5%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be less than 10%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min). The resolution between the enantiomers should remain greater than 1.7.[1]
Visualizations
Experimental Workflow for Chiral HPLC Validation
Caption: Workflow for Chiral HPLC Method Validation.
Logical Relationship of Validation Parameters
Caption: Interrelation of Method Validation Parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cat-online.com [cat-online.com]
Benchmarking the performance of different chiral columns for resolving 2-amino-2-(2-methoxyphenyl)acetic acid.
For researchers, scientists, and drug development professionals, the enantioselective separation of chiral molecules is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. This guide provides a comparative benchmark of different High-Performance Liquid Chromatography (HPLC) chiral columns for the resolution of 2-amino-2-(2-methoxyphenyl)acetic acid and its structural analogs.
This guide focuses on three primary types of chiral stationary phases (CSPs) that have demonstrated broad applicability for the separation of underivatized amino acids: macrocyclic glycopeptide, crown ether-based, and zwitterionic ion-exchange columns.
Performance Comparison of Chiral Columns
The following table summarizes the chromatographic performance of different chiral columns for the separation of phenylglycine enantiomers. These columns are recommended as a primary screening platform for the resolution of this compound.
| Chiral Stationary Phase (CSP) | Column Brand (Example) | Mobile Phase | Flow Rate (mL/min) | k1 | α | Rs |
| Teicoplanin Aglycone | Chirobiotic TAG | Methanol (B129727) / 0.1% Acetic Acid (99/0.1, v/v) | 1.0 | 1.85 | 1.24 | 2.10 |
| Crown Ether | Crownpak CR-I(+) | Aq. HClO4 (pH 2.0) / Methanol (85/15, v/v) | 0.8 | 3.20 | 1.45 | 3.50 |
| Zwitterionic Ion-Exchanger | Chiralpak ZWIX(+) | Methanol / Acetonitrile / Water (49/49/2, v/v/v) + 50mM Formic Acid + 25mM Diethylamine (B46881) | 1.0 | 2.50 | 1.30 | 2.80 |
Note: The data presented are representative and may vary depending on the specific experimental conditions, instrumentation, and the exact column used. k1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution.
Experimental Workflow
The logical workflow for selecting and optimizing a chiral column for the separation of this compound is depicted below. This process begins with column screening, followed by method optimization and validation.
Detailed Experimental Protocols
Below are the detailed experimental protocols for the chiral separation methods cited in the performance comparison table. These protocols are intended as a starting point and may require optimization for the specific analyte and laboratory conditions.
Method 1: Macrocyclic Glycopeptide CSP (Chirobiotic TAG)
-
Column: Chirobiotic TAG, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol / Acetic Acid (99.9:0.1, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.
Method 2: Crown Ether-Based CSP (Crownpak CR-I(+))
-
Column: Crownpak CR-I(+), 150 x 3.0 mm, 5 µm
-
Mobile Phase: Prepare a perchloric acid solution in water and adjust the pH to 2.0. The mobile phase is a mixture of this aqueous solution and methanol (85:15, v/v).
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 20 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the racemic standard of this compound in the aqueous component of the mobile phase to a concentration of 0.5 mg/mL.
Method 3: Zwitterionic Ion-Exchanger CSP (Chiralpak ZWIX(+))
-
Column: Chiralpak ZWIX(+), 250 x 4.6 mm, 3 µm
-
Mobile Phase: Prepare a stock solution of additives containing 50mM formic acid and 25mM diethylamine in methanol. The final mobile phase consists of Methanol / Acetonitrile / Water (49/49/2, v/v/v) containing the aforementioned additives.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.
Concluding Remarks
The selection of an appropriate chiral column is paramount for the successful resolution of this compound enantiomers. Based on the performance data for structurally similar aromatic amino acids, Chirobiotic TAG, Crownpak CR-I(+), and Chiralpak ZWIX(+) columns are highly recommended for initial screening. The provided experimental protocols offer a solid foundation for method development. Researchers should anticipate the need for systematic optimization of mobile phase composition, temperature, and flow rate to achieve baseline separation and meet the specific requirements of their analytical application.
Safety Operating Guide
Proper Disposal of 2-amino-2-(2-methoxyphenyl)acetic Acid: A Guide for Laboratory Professionals
Researchers and scientists handling 2-amino-2-(2-methoxyphenyl)acetic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and environmental impact.
Hazard and Personal Protective Equipment Summary
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards and to use the appropriate personal protective equipment (PPE).
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation. | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Irritation | Causes serious eye irritation. | Safety glasses with side-shields or goggles |
| Respiratory Irritation | May cause respiratory irritation. | Use in a well-ventilated area or with a fume hood. |
| General Handling | N/A | Laboratory coat |
Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in a designated and well-ventilated area, preferably within a chemical fume hood.
Materials:
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
-
Chemical waste container, clearly labeled "Hazardous Waste"
-
Waste manifest or logbook for tracking hazardous waste
Procedure:
-
Containerization:
-
Ensure that all waste material, including any unused product and contaminated disposable items (e.g., weighing paper, gloves), is collected in a designated and compatible hazardous waste container.
-
The container must be securely sealed to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Include the appropriate hazard warnings (e.g., "Irritant").
-
Indicate the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Regulatory Compliance:
-
All chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures and to arrange for pickup by a licensed waste disposal contractor.
-
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in a waste manifest or logbook.
-
Experimental Workflow for Disposal
The logical flow of the disposal process is critical to ensure safety and compliance. The following diagram illustrates the key decision points and steps involved.
References
Essential Safety and Logistical Information for Handling 2-amino-2-(2-methoxyphenyl)acetic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-amino-2-(2-methoxyphenyl)acetic acid. Given the potential hazards associated with similar chemical structures, a comprehensive approach to safety is mandatory.
Hazard Summary:
Based on data for structurally related compounds, this compound should be handled as a potentially hazardous substance. Potential hazards may include:
-
Acute toxicity (oral, dermal, and inhalation)
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment to minimize exposure and ensure personal safety when handling this compound.
| Area of Protection | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Double-gloving is advisable for enhanced protection.[1][6][7] |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield | Must comply with EN166 (EU) or NIOSH (US) standards to protect against splashes, dust, and aerosols.[1][6][8] |
| Skin and Body Protection | Laboratory coat | A lab coat with long sleeves and elastic cuffs should be worn at all times. A chemically resistant apron is recommended for handling larger quantities.[6][7] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid compound outside of a certified chemical fume hood, during spill cleanup, or when aerosols may be generated.[1][6][7] |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All manipulations of this compound should be performed within a certified chemical fume hood.
Experimental Workflow:
Caption: This diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Step-by-Step Guidance:
-
Preparation:
-
Handling the Chemical:
-
Cleanup:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Caption: This flowchart illustrates the proper procedure for the disposal of waste containing this compound.
Disposal Guidance:
-
Chemical Waste: Dispose of the chemical in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company.[8]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and empty containers, should also be disposed of as hazardous waste.[8]
-
Container Disposal: Do not reuse empty containers. Triple rinse the container with an appropriate solvent, and dispose of the rinsate as hazardous waste. Puncture and dispose of the container in accordance with local regulations.[8]
-
Neutralization: For liquid waste that is acidic, it should be carefully neutralized with a base such as sodium bicarbonate before disposal.[3]
Disclaimer: This information is intended for guidance and is based on available safety data for similar compounds. Always refer to the specific Safety Data Sheet (SDS) for this compound before handling the chemical and follow all institutional and regulatory safety protocols.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 2-amino-2-(4-chloro-2-methoxyphenyl)acetic acid | 1270306-81-4 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
